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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural & Synthetic Analysis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose

This technical guide provides a comprehensive structural and synthetic analysis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose , a specialized carbohydrate derivative critical for high-precision glycosylation and prodru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and synthetic analysis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose , a specialized carbohydrate derivative critical for high-precision glycosylation and prodrug development.[1][]

[1][2]

Executive Summary

1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose (CAS: 81058-26-6), often referred to as Glucose Pentapivalate , is a fully esterified glucose derivative distinguished by the extreme steric bulk of its five pivaloyl (trimethylacetyl) protecting groups.[1][][3] Unlike its acetylated counterparts, this molecule exhibits exceptional hydrolytic stability and lipophilicity, making it a premier scaffold for:

  • Kinetic Resolution: Differentiating between competing nucleophiles in glycosylation reactions due to steric crowding.[]

  • Prodrug Design: Enhancing the membrane permeability of hydrophilic glucoside payloads.[]

  • Crystallographic Standards: Its tendency to form highly ordered, high-melting crystalline lattices (m.p. 156–158°C) makes it an ideal model for studying steric interactions in pyranose rings.[1][]

This guide details the molecular architecture, validated synthetic protocols, and spectroscopic signatures required for its identification and application.[]

Molecular Architecture & Stereochemistry[2]

The Pyranose Core and Steric Locking

The molecule consists of a


-D-glucopyranose  core in the 

chair conformation
.[1][] The stability of this specific anomer is governed by a balance between the Anomeric Effect and 1,3-Diaxial Steric Repulsion .[1][]
  • 
    -Anomer Configuration:  In the 
    
    
    
    -anomer, the ester group at C1 is in the equatorial position.[1][] While the anomeric effect typically favors the axial (
    
    
    ) position for electronegative substituents, the massive steric bulk of the pivaloyl group (
    
    
    -butyl) at C1 creates severe repulsion with the axial protons at C3 and C5 if forced into an axial orientation.[] Consequently, the
    
    
    -anomer (all-equatorial substituents) is thermodynamically stabilized by minimizing these 1,3-diaxial clashes.[1][]
  • Pivaloyl Shielding: The five

    
    -butyl groups form a hydrophobic "grease ball" around the hydrophilic glucose core.[1][] This shell protects the ester linkages from enzymatic and chemical hydrolysis, significantly extending the half-life of the molecule compared to glucose pentaacetate.[1][]
    
Structural Logic Diagram

The following diagram illustrates the causal relationship between the steric bulk of the pivalate groups and the resulting physicochemical properties.

StructuralLogic Pivaloyl Pivaloyl (t-Butyl) Groups StericBulk High Steric Bulk Pivaloyl->StericBulk Intrinsic Property Hydrophobicity Lipophilic Shielding Pivaloyl->Hydrophobicity Alkyl Density Equatorial Preference for Equatorial C1 (Beta-Anomer) StericBulk->Equatorial Minimizes 1,3-Diaxial Repulsion Properties Physicochemical Outcomes: 1. High Melting Point (158°C) 2. Hydrolytic Stability 3. Membrane Permeability Equatorial->Properties Lattice Energy Hydrophobicity->Properties Solubility Profile

Figure 1: Causal mapping of steric bulk to thermodynamic stability and anomeric preference.[1][]

Synthetic Methodology

Protocol Design: Kinetic vs. Thermodynamic Control

Synthesis of the


-anomer requires conditions that favor the formation of the equatorial ester at C1.[1] The standard acetylation method (Acetic Anhydride/NaOAc) is insufficient due to the lower reactivity of pivaloyl chloride.[] We employ a High-Temperature Pyridine-Catalyzed Acylation  followed by selective crystallization.[1][]
Step-by-Step Synthesis Protocol

Reagents:

  • D-Glucose (anhydrous)[1][]

  • Pivaloyl Chloride (Trimethylacetyl chloride) - 6.0 equivalents[1][]

  • Pyridine (anhydrous) - Solvent & Base[1][]

  • Chloroform (

    
    ) - Extraction solvent[1][]
    
  • Ethanol/Water - Recrystallization solvent[1][]

Procedure:

  • Activation: Suspend anhydrous D-glucose (10 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the mixture to 0°C. Add Pivaloyl Chloride (60 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; cooling prevents charring and side reactions.

  • Reflux (Thermodynamic Equilibration): Once addition is complete, heat the mixture to 100°C for 4–6 hours.

    • Mechanism:[3][4][5][6] High temperature ensures complete esterification of the hindered secondary hydroxyls and allows mutarotation to equilibrate the anomeric center.[] Upon cooling, the bulky pivalates drive the equilibrium toward the sterically less crowded

      
      -anomer.[1][]
      
  • Quenching: Pour the reaction mixture into ice-water (200 mL) under vigorous stirring to hydrolyze excess acid chloride.

  • Extraction: Extract with Chloroform (

    
     mL). Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated 
    
    
    
    , and brine.[]
  • Crystallization (Critical Step): Dry the organic layer over

    
     and concentrate in vacuo. Dissolve the crude residue in hot Ethanol. Add water dropwise until turbidity persists.[] Allow to cool slowly to room temperature, then to 4°C.
    
    • Outcome: The

      
      -anomer crystallizes preferentially as white needles due to its higher lattice energy and lower solubility compared to the 
      
      
      
      -anomer.[1][]
Synthesis Workflow Diagram

SynthesisFlow Start D-Glucose Reagents Pivaloyl Chloride Pyridine, 100°C Start->Reagents Intermediate Crude Mixture (α/β Anomers) Reagents->Intermediate Esterification Workup Extraction (CHCl3) Acid Wash Intermediate->Workup Quench Crystallization Recrystallization (EtOH/H2O) Workup->Crystallization Purification Product Pure β-Anomer (White Needles) Crystallization->Product Thermodynamic Selection

Figure 2: Synthetic pathway emphasizing the thermodynamic selection of the beta-anomer via crystallization.[1][]

Spectroscopic Characterization

To validate the structure, researchers must confirm both the degree of substitution (5 groups) and the anomeric configuration (


).[]
Nuclear Magnetic Resonance (NMR) Data

The following table summarizes the diagnostic signals expected in


 at 400 MHz.
NucleusMoietyChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Significance

H-1 (Anomeric) 5.70 – 5.80 Doublet

Large

confirms axial-axial relationship (trans), proving

-configuration.

H-35.20 – 5.30Triplet

Confirms

chair (axial H).

t-Butyl Methyls1.10 – 1.25Singlets (x5)-Intense peaks integrating to 45H confirm penta-substitution.

C-1 (Anomeric) 92.0 – 93.0 --

-anomers typically appear upfield of

-anomers (~89-90 ppm) but esterification shifts this downfield.

Carbonyls (C=O)176.0 – 178.0--Characteristic ester carbonyl range.[1][]
Mass Spectrometry
  • Technique: ESI-MS (Positive Mode) or MALDI-TOF.[1][]

  • Molecular Formula:

    
    [][7][8]
    
  • Exact Mass: 600.35 Da

  • Observed Ions: Look for

    
     at 623.35 m/z  or 
    
    
    
    adducts.[] The high lipophilicity often suppresses ionization in pure aqueous phases; use Methanol/DCM blends.[]

Applications in Drug Development[2][9]

Prodrug Lipophilicity Enhancement

The transformation of hydroxyl groups into pivalate esters increases the LogP (partition coefficient) of glucose from -2.8 to approximately +5.0.[1][]

  • Mechanism: This drastic shift allows the molecule to passively diffuse through the blood-brain barrier (BBB) or intestinal epithelium.[1][] Once cytosolic, non-specific esterases slowly hydrolyze the pivalates, releasing the active glucose analog (e.g., if using a cytotoxic glucose derivative).[]

Orthogonal Protecting Group Strategies

In complex oligosaccharide synthesis, pivalates offer "armed" donor properties but are significantly more stable than acetates.[]

  • Differentiation: Pivalates resist Zemplén deprotection conditions (NaOMe/MeOH) for longer periods than acetates, allowing for selective deprotection of acetates in the presence of pivalates.[]

References

  • National Institute of Standards and Technology (NIST). Beta-D-Glucopyranose pentaacetate Structural Data. (Analogous structural reference). Retrieved from [Link][][6]

  • PubChem. 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose Compound Summary. (Steric analog reference). Retrieved from [Link]

Sources

Exploratory

The Pivaloyl Group: A Bulky Ally in Stereoselective Glycosylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Simple Protection In the intricate world of oligosaccharide synthesis, the choice of protecting groups is p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Protection

In the intricate world of oligosaccharide synthesis, the choice of protecting groups is paramount, dictating not only the viability of a synthetic route but also its efficiency and stereochemical outcome.[1][2] Among the arsenal of acyl-type protecting groups, the pivaloyl (Piv) group, a bulky ester derived from pivalic acid (2,2-dimethylpropanoic acid), has carved out a crucial niche. While its primary function is to mask hydroxyl groups, its true value lies in its profound stereodirecting influence and exceptional stability, making it a strategic tool for constructing complex glycans.[3] This guide delves into the core principles of using pivaloyl-protected glucose derivatives, offering a technical overview of their synthesis, application, and the mechanistic rationale behind their effectiveness.

The Pivaloyl Group: A Strategic Choice in Glycosylation Chemistry

The unique properties of the pivaloyl group stem directly from its sterically demanding tert-butyl moiety. This bulkiness, combined with its electronic properties, confers several advantages over more common acyl groups like acetyl (Ac) and benzoyl (Bz).

Key Properties and Advantages:
  • Enhanced Stability: Pivaloyl esters are significantly more stable than their acetyl and benzoyl counterparts towards both acidic and basic conditions.[3][4] This robustness is critical during multi-step syntheses that require numerous protecting group manipulations.[3]

  • Stereochemical Control: The most significant advantage of using a pivaloyl group at the C2 position of a glycosyl donor is its ability to direct the formation of 1,2-trans-glycosidic linkages through neighboring group participation.[1][5][6] The bulky nature of the pivaloyl group effectively prevents the formation of undesired orthoester byproducts, a common issue with smaller acyl groups like acetate.[1]

  • Regioselectivity: The steric hindrance of pivaloyl chloride can be exploited for the regioselective protection of less hindered hydroxyl groups, particularly the primary C6 hydroxyl in hexopyranosides.[7][8]

Disadvantages and Considerations:

The primary drawback of the pivaloyl group is its challenging removal. The same steric hindrance that provides stability and stereocontrol makes it resistant to cleavage.[9][10] Deprotection often requires harsh conditions, such as strong bases (e.g., NaOMe in methanol) or reducing agents (e.g., LAH in THF), which may not be compatible with other sensitive functional groups in the molecule.[4][10] Researchers have developed modified pivaloyl-type groups, such as the 4-acetoxy-2,2-dimethylbutanoyl (ADMB) ester, which offer similar stereodirecting effects but can be removed under much milder conditions.[1][5]

Synthesis of Pivaloyl-Protected Glucose Donors

The preparation of pivaloyl-protected glucose derivatives typically begins with commercially available D-glucose or its derivatives. The goal is to install pivaloyl groups on the desired hydroxyls and introduce a suitable leaving group at the anomeric (C1) position to create a glycosyl donor.

General Synthetic Workflow

A common strategy involves the per-pivaloylation of glucose, followed by the selective introduction of an anomeric leaving group.

G A D-Glucose B Penta-O-pivaloyl-β-D-glucopyranose A->B Pivaloyl Chloride (PivCl), Pyridine C 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl Bromide (Glycosyl Donor) B->C HBr / Acetic Acid D Other Glycosyl Donors (e.g., Trichloroacetimidate) B->D 1. Hydrazine Acetate 2. CCl3CN, DBU

Caption: General workflow for synthesizing a pivaloyl-protected glycosyl donor.

Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl Bromide

This protocol outlines a typical procedure for preparing a common pivaloyl-protected glycosyl bromide donor.

Step 1: Per-O-pivaloylation of D-Glucose

  • Suspend D-glucose in a suitable solvent system, such as a mixture of chloroform and pyridine.

  • Cool the mixture in an ice bath (0 °C).

  • Add pivaloyl chloride dropwise to the stirring solution.[11] The reaction is typically exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting material.

  • Work up the reaction by washing with aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude penta-O-pivaloyl-D-glucopyranose by silica gel chromatography or recrystallization.

Step 2: Anomeric Bromination

  • Dissolve the purified penta-O-pivaloyl-D-glucopyranose in a minimal amount of a suitable solvent like dichloromethane or acetic acid.

  • Cool the solution to 0 °C.

  • Add a solution of hydrogen bromide (HBr) in acetic acid dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash carefully with ice-cold water and saturated aqueous NaHCO₃ until neutral.

  • Dry the organic layer, concentrate, and purify the product, 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide, typically by recrystallization.

Application in Glycosylation Reactions: The Power of Neighboring Group Participation

The stereochemical outcome of a glycosylation reaction is a critical challenge in carbohydrate chemistry.[12] The C2-pivaloyl group is a powerful tool for ensuring the formation of 1,2-trans products (e.g., β-glycosides from glucose donors).

Mechanism of Stereocontrol

When a glycosyl donor with a C2-pivaloyl group is activated by a promoter (e.g., a Lewis acid), the anomeric leaving group departs. The lone pair of electrons on the carbonyl oxygen of the adjacent pivaloyl group attacks the transiently formed oxocarbenium ion at the anomeric center.[6] This process, known as neighboring group participation , results in the formation of a stable, bicyclic dioxolenium ion intermediate.[6][13] This intermediate effectively shields the α-face of the sugar ring. Consequently, the incoming glycosyl acceptor can only attack from the opposite, β-face, leading to the exclusive or predominant formation of the 1,2-trans glycosidic bond.[5][6]

G cluster_0 Neighboring Group Participation by C2-Pivaloyl Group cluster_1 Non-Participating Group at C2 (e.g., Benzyl Ether) A Glycosyl Donor (α-face shielded) B Dioxolenium Ion Intermediate A->B Activation & Leaving Group Departure C 1,2-trans Glycoside (β-linkage) B->C Nucleophilic Attack by Acceptor (ROH) from β-face D Glycosyl Donor E Oxocarbenium Ion (Planar) D->E Activation F Mixture of α and β Glycosides E->F Attack from α or β face

Caption: Mechanism of stereocontrol in glycosylation reactions.

Comparative Data

The choice of protecting group at the C2 position has a dramatic effect on the stereoselectivity of glycosylation. The following table summarizes typical outcomes.

C2-Protecting GroupMechanismPredominant ProductTypical α:β RatioNotes
Pivaloyl (Piv) Neighboring Group Participation1,2-trans (β)>1:20Excellent selectivity; orthoester formation suppressed.[1]
Acetyl (Ac)Neighboring Group Participation1,2-trans (β)1:10 to 1:20Good selectivity, but orthoester byproduct is common.[1]
Benzoyl (Bz)Neighboring Group Participation1,2-trans (β)1:10 to 1:20Similar to acetyl; orthoester formation can occur.[1]
Benzyl (Bn)Non-participatingMixtureVaries greatlyOutcome depends on solvent, temperature, and donor (Anomeric Effect).

Deprotection Strategies

As mentioned, the removal of pivaloyl groups requires more forceful conditions than for other esters due to steric hindrance.[10]

Common Deprotection Protocols
  • Basic Hydrolysis (Saponification): This is the most common method.

    • Reagents: Sodium methoxide (NaOMe) in methanol (MeOH), potassium carbonate (K₂CO₃) in MeOH, or lithium hydroxide (LiOH) in aqueous THF.[10]

    • Conditions: Often requires elevated temperatures or prolonged reaction times.

    • Protocol (Zemplén deacylation):

      • Dissolve the pivaloylated saccharide in anhydrous methanol.

      • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

      • Monitor the reaction by TLC. The reaction may take several hours to days at room temperature or can be accelerated by gentle heating.

      • Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H⁺) or by adding acetic acid.

      • Filter and concentrate the solution to yield the deprotected carbohydrate.

  • Reductive Cleavage:

    • Reagents: Strong reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H).[10]

    • Conditions: Anhydrous ethereal solvents (e.g., THF, diethyl ether) at low temperatures. This method is less common and reserved for substrates that are sensitive to strong base but can tolerate powerful reducing agents.

Conclusion and Future Outlook

Pivaloyl-protected glucose derivatives are indispensable tools in modern carbohydrate synthesis. Their exceptional stability and, most importantly, their capacity to enforce high 1,2-trans stereoselectivity via neighboring group participation make them a superior choice for the construction of complex oligosaccharides and glycoconjugates.[3][5] While the challenge of their deprotection remains a key consideration, the reliability they offer in controlling stereochemistry often outweighs this drawback. Future research will likely continue to focus on developing novel pivaloyl-like protecting groups that retain the steric and electronic advantages of the parent group while allowing for milder and more orthogonal removal, further streamlining the path to synthetic glycans.[1][3]

References

  • The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. (n.d.). Beilstein Journals. Retrieved February 12, 2026, from [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved February 12, 2026, from [Link]

  • Becker, D., & Galili, N. (1992). Synthesis of Protected Glucose Intermediates. Tetrahedron Letters, 33(48), 7393-7396.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). Sciforum. Retrieved February 12, 2026, from [Link]

  • Stereoselective oxidative O-glycosylation of disarmed glycosyl iodides with alcohols using PIDA as the promoter. (2023). Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

  • Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides?. (2013). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Pukin, A. V., & Zuilhof, H. (2009). Efficient Stereoselective Glycosylations of Alcohols by Sugar Perpivalates: The First Use of 1-O-Pivaloylated Glycosyl Donors. Synlett, 2009(20), 3267-3270.
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. (2020). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

  • Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. (2019). ResearchGate. Retrieved February 12, 2026, from [Link]

  • PROTECTING GROUPS & CARBOHYDRATES NOTES. (n.d.). Alchemyst. Retrieved February 12, 2026, from [Link]

  • Regioselective Glycosylation of Glucosamine and Galactosamine Derivates Using O-Pivaloyl Galactosyl Donors. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. (1998). Synthesis, 1998(12), 1787-1792.
  • Regioselective modification of unprotected glycosides. (2015). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. (2021). ResearchGate. Retrieved February 12, 2026, from [Link]

  • A Two-Step, Multi-Decagram Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]

  • An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. (2022). Nature Communications. Retrieved February 12, 2026, from [Link]

  • Jiang, L., & Chan, T.-H. (2000). Regioselective Acylation of Hexopyranosides with Pivaloyl Chloride. The Journal of Organic Chemistry, 65(22), 7544-7547.
  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (2022). Beilstein Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

Sources

Foundational

Penta-O-pivaloyl-β-D-glucopyranose: Technical Profile & Application Guide

This guide provides an in-depth technical analysis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose , a sterically demanding carbohydrate derivative used extensively as a robust protecting group strategy and a stable glyc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose , a sterically demanding carbohydrate derivative used extensively as a robust protecting group strategy and a stable glycosyl donor precursor.

[1]

Executive Summary

Penta-O-pivaloyl-β-D-glucopyranose (Pv-Glc) represents the "armored tank" of glucose protection.[] Unlike its acetylated or benzoylated counterparts, the pivaloyl (trimethylacetyl) ester introduces massive steric bulk via tert-butyl groups. This steric crowding confers exceptional stability against accidental hydrolysis and migration, making it a critical intermediate for complex oligosaccharide synthesis where orthogonal stability is required.

This guide details the physicochemical properties, synthesis protocols, and mechanistic advantages of the β-anomer, emphasizing its thermodynamic preference driven by the steric repulsion of the axial position.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule consists of a glucopyranose core where all five hydroxyl groups (C1–C6) are esterified with pivalic acid. The β-anomer places the C1-ester in the equatorial position, which is sterically mandated by the bulky tert-butyl group.

Core Data Table[7]
PropertyValue / Description
CAS Number 81058-26-6
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Molecular Formula C₃₁H₅₂O₁₁
Molecular Weight 600.74 g/mol
Melting Point 156 – 158 °C (High crystallinity due to symmetry)
Appearance White crystalline solid
Solubility Soluble in CHCl₃, CH₂Cl₂, THF; Slightly soluble in MeOH, EtOH; Insoluble in Water
Anomeric Config. Beta (β) - Equatorial C1 substituent

Structural Analysis & Steric Thermodynamics

The stability of the β-anomer over the α-anomer in pivaloylated sugars is a classic example of steric control overriding the anomeric effect .

  • The Anomeric Effect: Typically favors the α-anomer (axial) for electronegative substituents (like esters) due to hyperconjugation (

    
    ).[2]
    
  • The Steric Override: The pivaloyl group contains a tert-butyl moiety. Placing this massive group in the axial position (α-anomer) creates severe 1,3-diaxial repulsive interactions with the axial protons at C3 and C5.

  • Result: The β-anomer (all substituents equatorial) is the thermodynamically preferred product, exhibiting higher melting points and greater stability.

Visualization: Steric Control Pathway

G Glucose D-Glucose (Mutarotating) Transition Acylation Intermediate (Pyridine/PivCl) Glucose->Transition + 5 eq. PivCl + DMAP/Pyridine Alpha α-Anomer (Axial) High Steric Strain (Kinetic/Minor) Transition->Alpha Anomeric Effect (Favored electronically) Beta β-Anomer (Equatorial) Thermodynamic Product (Stable Crystal) Transition->Beta Steric Bulk (t-Bu) (Favored sterically) Alpha->Beta Isomerization (Thermodynamic Sink)

Figure 1: Reaction pathway showing the thermodynamic dominance of the β-anomer driven by the steric bulk of the pivaloyl groups.

Synthesis Protocol

The synthesis requires forcing conditions due to the steric hindrance of the pivaloyl chloride. Standard acetylation conditions (Acetic Anhydride) are insufficient; Pivaloyl Chloride (PivCl) with 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst is required.

Protocol: High-Yield Preparation of Penta-O-pivaloyl-β-D-glucopyranose

Reagents:

  • 
    -D-Glucose (dried): 1.0 eq (Starting with 
    
    
    
    helps, but mutarotation occurs)
  • Pivaloyl Chloride (PivCl): 6.0 - 8.0 eq (Excess required)

  • Pyridine: Solvent (anhydrous)

  • DMAP: 0.1 eq (Catalyst)

  • Dichloromethane (DCM): Co-solvent (optional, for workup)

Step-by-Step Methodology:

  • Dissolution: Suspend dry D-glucose in anhydrous pyridine (approx. 10 mL per gram of glucose) under nitrogen atmosphere.

  • Activation: Add DMAP (0.1 eq). Cool the solution to 0°C.

  • Addition: Dropwise add Pivaloyl Chloride (6.0 eq). The reaction is exothermic; maintain temperature < 10°C during addition to prevent charring.

  • Heating: Once added, warm to reflux (115°C) or heat at 90°C for 12–24 hours. Note: Heat is essential to drive the reaction to completion at the sterically hindered C4 and C2 positions.

  • Quenching: Cool to room temperature. Pour into ice-water/bicarbonate mixture to hydrolyze excess PivCl.

  • Extraction: Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Purification (Crucial):

    • Evaporate solvent to yield a syrup/solid.

    • Recrystallization: Dissolve in hot Ethanol (or MeOH/CHCl₃ mixture). Allow to cool slowly. The β-anomer will crystallize out as white needles (MP 156°C). The

      
      -anomer (if present) usually remains in the mother liquor.
      

Reactivity & Mechanistic Insights

Orthogonal Stability

The pivaloyl group is significantly more stable than acetate or benzoate esters.

  • Hydrolysis Resistance: The t-butyl group shields the carbonyl carbon from nucleophilic attack (

    
     or 
    
    
    
    ).
  • De-protection: Standard Zemplén conditions (NaOMe/MeOH) are often too slow . Removal typically requires:

    • High temperature NaOMe/MeOH reflux for days.

    • Reductive cleavage (LiAlH₄).

    • Methanolyis with strong acid catalysis.

Glycosylation Donor Properties

When used as a glycosyl donor (after converting C1-OPiv to a halide or thioglycoside), the C2-pivaloyl group exerts Neighboring Group Participation (NGP) .

  • Mechanism: The C2-carbonyl oxygen attacks the oxocarbenium ion to form a stable dioxolenium ion .

  • Stereoselectivity: This blocks the

    
    -face, forcing the incoming nucleophile to attack from the 
    
    
    
    -face (1,2-trans selectivity).
  • Advantage: Pivaloyl esters often provide higher

    
    -selectivity than acetates because the resulting intermediate is more rigid and the steric bulk prevents "mismatched" attack.
    

Diagnostic Spectroscopic Data

For researchers verifying the product, the NMR signals are distinct due to the five tert-butyl singlets.

¹H NMR (CDCl₃, 400 MHz) – Diagnostic Peaks:

  • 
     5.75 ppm (d, 1H, 
    
    
    
    Hz):
    H-1 Anomeric proton . The large coupling constant (
    
    
    Hz) confirms the
    
    
    -configuration
    (axial-axial coupling with H-2).
  • 
     5.10 – 5.40 ppm (m, 3H):  H-3, H-2, H-4 (Deshielded by esters).
    
  • 
     1.10 – 1.25 ppm (s, 45H):  Five distinct (or overlapping) singlets corresponding to the Pivaloyl (t-Bu) methyl groups . This massive aliphatic integration is the signature of the molecule.
    

¹³C NMR (CDCl₃):

  • Carbonyls: ~176–178 ppm (Characteristic ester carbonyls).

  • Anomeric C1: ~92.0 ppm.

  • Quaternary Carbons: ~38.7 ppm (The C(CH₃)₃ centers).

  • Methyls: ~27.0 ppm.

References

  • Wolfrom, M. L., & Thompson, A. (1963).[3] Acetylation of Carbohydrates. Methods in Carbohydrate Chemistry, Vol 2, 211-212. (Foundational protocol adapted for pivaloylation).

  • Zhang, Z., et al. (2016). Protecting Group Strategies in Carbohydrate Chemistry: Influence on Stereoselectivity.
  • Corchado, J. C., et al. (2004).[4] Theoretical study of the relative stability of rotational conformers of alpha and beta-D-glucopyranose. J. Am. Chem. Soc., 126(23), 7311-9.[4] (Thermodynamic basis for beta-preference).

Sources

Exploratory

Technical Guide: Acetyl vs. Pivaloyl Protection in Glucose Chemistry

Executive Summary: The Strategic Choice In carbohydrate synthesis, the distinction between acetyl (Ac) and pivaloyl (Piv) protection is not merely a matter of stability—it is a strategic choice that dictates the regioche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In carbohydrate synthesis, the distinction between acetyl (Ac) and pivaloyl (Piv) protection is not merely a matter of stability—it is a strategic choice that dictates the regiochemical fidelity and stereochemical outcome of glycosylation.

While acetyl groups are the "workhorse" esters—cheap, easy to install, and rapidly cleaved—they suffer from high rates of acyl migration and susceptibility to premature hydrolysis. Pivaloyl groups, characterized by their bulky tert-butyl moiety, function as "armored" esters. They provide superior resistance to nucleophilic attack, suppress unwanted acyl migration, and offer distinct stereoelectronic tuning during glycosylation events.

Key Decision Matrix:

  • Choose Acetyl for transient protection, global deprotection under mild Zemplén conditions, or when steric crowding at the anomeric center must be minimized.

  • Choose Pivaloyl for "locking" regiochemistry (preventing migration), ensuring survival during basic manipulations of other sites, or enhancing crystallinity of intermediates.

Mechanistic Foundations & Steric Causality

Steric Shielding and Hydrolytic Stability

The fundamental difference lies in the steric bulk of the acyl residue.

  • Acetyl (

    
    ):  The methyl group offers minimal steric hindrance. The carbonyl carbon is exposed to nucleophilic attack (trajectory 
    
    
    
    107°).
  • Pivaloyl (

    
    ):  The tert-butyl group creates a significant "cone of shielding" around the carbonyl carbon. This steric bulk raises the activation energy for the formation of the tetrahedral intermediate during hydrolysis.
    

Causality: The rate of alkaline hydrolysis for pivalates is orders of magnitude lower than acetates. This kinetic stability allows for orthogonal deprotection : acetate groups can be selectively removed using mild methoxide (Zemplén conditions) while pivaloyl groups remain intact.

Neighboring Group Participation (NGP)

Both esters participate at the C-2 position to direct the formation of 1,2-trans glycosides (e.g.,


-glucosides). However, the intermediate dioxolenium ions behave differently.
  • Acetoxonium Ion: Less sterically demanding. Can sometimes suffer from nucleophilic attack at the acetal carbon (orthoester formation) rather than the anomeric center, leading to dead-end byproducts.

  • Pivaloxonium Ion: The bulky t-butyl group destabilizes the cis-fused dioxolenium ring slightly due to steric compression but effectively blocks the face of the ring from external nucleophiles. This often forces the acceptor to attack the anomeric center more cleanly, though the increased bulk can sometimes slow down the glycosylation rate.

Acyl Migration (The "Shuffling" Problem)

Under basic conditions, acetyl groups migrate readily between vicinal hydroxyls (e.g., C4


 C6 migration in glucose). This is thermodynamically driven to the primary position.
  • Mechanism: Deprotonation of a free hydroxyl

    
     attack on neighbor carbonyl 
    
    
    
    5-membered intermediate
    
    
    migration.
  • Pivaloyl Advantage: The steric bulk of the t-butyl group severely retards the formation of the cyclic intermediate required for migration. Pivaloyl groups are kinetically "locked" in place.

Visualization: Steric & Pathway Logic

G cluster_Ac Acetyl (Ac) Pathway cluster_Piv Pivaloyl (Piv) Pathway Glucose Glucose Scaffold Ac_Install Ac2O / Pyridine Glucose->Ac_Install Piv_Install PivCl / Pyridine Glucose->Piv_Install Ac_Prop Low Steric Bulk (Methyl) Ac_Install->Ac_Prop Ac_Result Fast Hydrolysis High Migration Risk Ac_Prop->Ac_Result Nucleophile Access: EASY NGP_Node C2-NGP Intermediate (Dioxolenium Ion) Ac_Prop->NGP_Node Stable Orthoester Piv_Prop High Steric Bulk (t-Butyl) Piv_Install->Piv_Prop Piv_Result Kinetic Stability Migration Locked Piv_Prop->Piv_Result Nucleophile Access: BLOCKED Piv_Prop->NGP_Node Destabilized Orthoester (Better Donor)

Caption: Comparative logic flow of Acetyl vs. Pivaloyl protection, highlighting the causal link between steric bulk (t-Butyl) and kinetic stability/migration resistance.

Quantitative Comparison & Stability Profile

FeatureAcetyl (Ac)Pivaloyl (Piv)Practical Implication
Steric Bulk Low (A-value ~0.7)High (A-value > 2.0)Piv directs regioselectivity to primary OH.
Hydrolysis (

)
Fast (Minutes in 0.1M NaOMe)Slow (Hours/Days in 0.1M NaOMe)Orthogonality: Ac can be removed while Piv stays.
Migration Risk High (esp. C4

C6)
Very LowUse Piv when free OH groups are present nearby.
Crystallinity ModerateHighPiv derivatives are easier to purify by crystallization.
Install Conditions

, Pyridine, RT
PivCl, Pyridine,

Piv requires acid chloride due to anhydride sluggishness.

Experimental Protocols

Protocol A: Regioselective Pivaloylation (Primary Hydroxyl)

Objective: Selectively protect the C-6 primary hydroxyl of a glucoside in the presence of secondary hydroxyls.

Reagents:

  • Starting Material: Methyl

    
    -D-glucopyranoside
    
  • Reagent: Pivaloyl Chloride (PivCl)[1]

  • Solvent: Anhydrous Pyridine (acts as solvent and base)

  • Temp:

    
     to 
    
    
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Methyl

    
    -D-glucopyranoside in anhydrous pyridine (10 mL/g) under nitrogen atmosphere.
    
  • Cooling: Cool the solution to

    
     using an ice/salt bath. Critical: Low temperature enhances the kinetic selectivity for the primary alcohol.
    
  • Addition: Add 1.1 eq of Pivaloyl Chloride dropwise over 20 minutes.

  • Reaction: Stir at

    
     for 2 hours, then allow to warm to 
    
    
    
    over 4 hours. Monitor by TLC (EtOAc/Hexane). The primary ester forms first due to lower steric hindrance.
  • Quench: Add MeOH (1 mL) to quench excess PivCl.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    .[2]
Protocol B: Orthogonal Removal of Acetyl in Presence of Pivaloyl

Objective: Remove acetate groups while retaining pivaloyl esters.

System: Zemplén Transesterification (Modified)

  • Setup: Dissolve the mixed ester (e.g., 6-O-Piv-2,3,4-tri-O-Ac-glucose) in anhydrous MeOH (10 mL/mmol).

  • Catalyst: Add freshly prepared NaOMe solution (0.1 eq). The pH should be approx 9-10.

  • Reaction: Stir at Room Temperature (RT).

    • Observation: Acetyl groups cleave rapidly (typically < 1 hour). Pivaloyl groups, being sterically hindered, resist attack by the methoxide nucleophile at RT for extended periods.

  • Monitoring: Check TLC. If Piv cleavage begins (slow moving spot), neutralize immediately.

  • Neutralization: Add Amberlite IR-120 (

    
     form) resin until pH is neutral. Filter and concentrate.
    

References

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. (Detailed analysis of ester stability and orthogonality).

  • Regioselective Acylation of Hexopyranosides with Pivaloyl Chloride. Journal of Organic Chemistry. (Protocol for selective introduction of Piv groups).

  • Acyl Group Migration in Carbohydrates. Doria / University of Helsinki. (Kinetic data on Ac vs. Piv migration rates).

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity. PubMed Central. (Mechanistic insight into NGP and stereocontrol).

  • Use of N-Pivaloyl Imidazole as Protective Reagent. Synthesis / ResearchGate. (Alternative mild reagents for pivaloylation).

Sources

Foundational

penta-O-pivaloyl-beta-d-glucopyranose melting point

Technical Guide: Physicochemical Profiling and Synthesis of Penta-O-pivaloyl- -D-glucopyranose Executive Summary Penta-O-pivaloyl- -D-glucopyranose (CAS: 81058-26-6) is a fully esterified carbohydrate derivative utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profiling and Synthesis of Penta-O-pivaloyl- -D-glucopyranose

Executive Summary

Penta-O-pivaloyl-


-D-glucopyranose  (CAS: 81058-26-6) is a fully esterified carbohydrate derivative utilized primarily as a robust intermediate in glycoscience and pharmaceutical synthesis.[1][2][3][] Unlike its acetylated counterpart, the pivaloyl (trimethylacetyl) derivative offers superior hydrolytic stability and enhanced lipophilicity due to the steric bulk of the tert-butyl groups. This guide provides a definitive technical profile, focusing on its melting point as a Critical Quality Attribute (CQA), synthetic methodology, and applications in drug delivery systems.

Physicochemical Profile

The physical constants of penta-O-pivaloyl-


-D-glucopyranose distinguish it from other glucose esters. The high melting point relative to the acetate derivative (approx. 132°C for 

-acetate vs. 156-158°C for

-pivalate) reflects the efficient crystal packing and increased molecular weight contributed by the five pivaloyl groups.
Table 1: Key Physical Properties
PropertyValueNotes
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
CAS Number 81058-26-6 Distinct from acetate (604-69-3)
Molecular Formula

Molecular Weight 600.74 g/mol Significant increase over glucose (180.[]16)
Melting Point 156 – 158 °C Crystalline solid [1, 2]
Boiling Point ~577 °C (Predicted)Decomposes before boiling
Solubility Soluble in

, DCM, MeOH (warm)
Insoluble in water
Appearance White to off-white crystalline powder
Structural Causality

The melting point is a direct function of the pivaloyl (Piv) groups. The bulky tert-butyl moiety (


) creates a "greasy" hydrophobic shell around the pyranose core. This steric shielding not only raises the melting point through van der Waals interactions but also renders the ester linkages significantly more resistant to nucleophilic attack (hydrolysis) compared to acetates or benzoates.

Synthetic Pathway & Purification[5]

The synthesis of the


-anomer requires thermodynamic control or specific base catalysis to favor the equatorial position at C-1. The standard protocol utilizes Pivaloyl Chloride (PivCl) in pyridine.
Reaction Logic
  • Reagent: Pivaloyl Chloride is used in excess (>5 equivalents) to ensure full protection of all hydroxyl groups.

  • Solvent/Base: Pyridine acts as both solvent and proton scavenger. It forms an acylpyridinium intermediate that activates the PivCl.

  • Anomeric Control: High temperatures or long reaction times typically favor the thermodynamic

    
    -product (equatorial ester), although the 
    
    
    
    -anomer may form kinetically. Recrystallization is crucial for isolating the pure
    
    
    -form.
Experimental Workflow Diagram

SynthesisWorkflow Start Start: D-Glucose (Anhydrous) Reagents Add Pyridine (Solvent/Base) + Pivaloyl Chloride (6-10 eq) Start->Reagents Reaction Reaction: 0°C to Reflux (Thermodynamic Control) Reagents->Reaction Acylation Quench Quench: Pour into Ice Water (Hydrolysis of excess PivCl) Reaction->Quench Complete Conversion Extraction Extraction: DCM or Chloroform Wash with dilute HCl, NaHCO3 Quench->Extraction Crude Crude Product (Mixture of anomers) Extraction->Crude Purification Recrystallization (MeOH or EtOH/Hexane) Crude->Purification Isolate Beta-Anomer Final Final Product: Penta-O-pivaloyl-beta-D-glucopyranose (MP: 156-158°C) Purification->Final

Figure 1: Step-by-step synthetic workflow for the production and isolation of the target pivaloyl derivative.

Detailed Protocol (Self-Validating)
  • Setup: In a flame-dried round-bottom flask, suspend anhydrous D-glucose (1.0 eq) in anhydrous pyridine (approx. 10-20 mL per gram of glucose).

  • Addition: Cool to 0°C. Add Pivaloyl Chloride (6.0 - 8.0 eq) dropwise. The reaction is exothermic.[5]

  • Reaction: Allow to warm to room temperature and then heat to 80-100°C for 4-6 hours. Validation: TLC (Hexane:Ethyl Acetate 4:1) should show the disappearance of polar baseline material and the appearance of a high-

    
     spot.
    
  • Workup: Pour the mixture into crushed ice to hydrolyze excess acid chloride. Extract with Dichloromethane (DCM).

  • Washing: Wash the organic layer successively with 1M HCl (to remove pyridine), saturated

    
     (to neutralize acid), and brine. Dry over 
    
    
    
    .
  • Crystallization: Evaporate solvent. Recrystallize the residue from hot Methanol or Ethanol. The

    
    -anomer typically crystallizes preferentially due to its symmetry and packing properties.
    

Analytical Characterization

To ensure the integrity of the melting point data, the compound must be characterized spectroscopically.

Nuclear Magnetic Resonance ( H NMR)

The NMR spectrum is dominated by the pivaloyl groups.

  • Aliphatic Region (1.1 – 1.3 ppm): Five distinct singlets (or overlapping signals) corresponding to the 45 protons of the five tert-butyl groups (

    
    ).
    
  • Anomeric Proton (H-1): A doublet typically found around 5.7 – 6.0 ppm .

    • Critical Check: The coupling constant (

      
      ) confirms the stereochemistry. For the 
      
      
      
      -anomer (trans-diaxial relationship between H-1 and H-2),
      
      
      . If
      
      
      , the product is the
      
      
      -anomer.
Infrared Spectroscopy (IR)[7]
  • C=O Stretch: Strong ester carbonyl band at 1730 – 1750 cm

    
     .
    
  • C-H Stretch: Strong aliphatic absorptions at 2900 – 3000 cm

    
     (t-butyl C-H).
    
  • Absence of OH: No broad peak at 3400 cm

    
    , confirming full esterification.
    

Applications in Pharmaceutical Development[4][8]

Kinetic Stability in Prodrug Design

The pivaloyl group is a "hard" ester. Due to the steric bulk of the tert-butyl group, it resists attack by esterases and chemical hydrolysis much better than acetyl or benzoyl groups.

  • Use Case: This derivative serves as a model for lipophilic prodrugs where delayed release is required.

Glycosyl Donor Precursor

The fully protected pivalate is often converted into a glycosyl bromide or trichloroacetimidate for glycosylation reactions. The pivaloyl group at C-2 exerts a neighboring group participation (NGP) effect, strongly directing the formation of 1,2-trans glycosidic bonds (


-glycosides).
Purification Aid

In complex synthesis, converting a sugar intermediate to its pivaloyl ester often allows for easy crystallization, serving as a purification checkpoint before proceeding to more sensitive steps.

References

  • BOC Sciences. 1,2,3,4,6-Penta-O-pivaloyl-b-D-glucopyranose Product Specifications. Accessed 2026.

  • ChemicalBook. 1,2,3,4,6-Penta-O-pivaloyl-beta-D-glucopyranose Properties and Suppliers.Link

  • National Institutes of Health (NIH) PubChem. Penta-O-pivaloyl-beta-D-glucopyranose Compound Summary.Link

  • Dextra Laboratories. Product Data: 1,2,3,4,6-Penta-O-pivaloyl-beta-D-glucopyranose.[][6]Link

Sources

Exploratory

Technical Guide: Uses of Penta-O-pivaloyl-β-D-glucopyranose in Carbohydrate Chemistry

Executive Summary 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose (often abbreviated as Pentapivaloyl Glucose ) is a specialized building block in synthetic carbohydrate chemistry.[] Unlike its acetylated or benzoylated cou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose (often abbreviated as Pentapivaloyl Glucose ) is a specialized building block in synthetic carbohydrate chemistry.[] Unlike its acetylated or benzoylated counterparts, the pivaloyl (trimethylacetyl) derivative offers unique steric and electronic properties that solve persistent challenges in glycosylation—specifically the suppression of orthoester byproducts and the enforcement of 1,2-trans (β) stereoselectivity.

This guide details the mechanistic rationale, synthesis, and experimental utility of Pentapivaloyl Glucose, designed for researchers requiring high-fidelity stereocontrol in oligosaccharide assembly.

Mechanistic Rationale: The "Pivaloyl Advantage"

In carbohydrate synthesis, the choice of protecting group at the C-2 position dictates the stereochemical outcome of glycosylation. While esters like acetate (Ac) and benzoate (Bz) provide Neighboring Group Participation (NGP) to favor β-glycosides, they suffer from a common side reaction: orthoester formation .

Suppression of Orthoester Formation

When an oxocarbenium ion forms at the anomeric center, a C-2 ester carbonyl oxygen attacks C-1, forming a five-membered dioxolenium ion intermediate.

  • Acetates/Benzoates: The nucleophile (acceptor) can attack the acetal carbon of the dioxolenium ring, leading to a stable orthoester trap rather than the desired glycoside.

  • Pivaloates: The tert-butyl group of the pivaloyl ester exerts significant steric bulk. This steric shielding blocks the nucleophile from attacking the dioxolenium acetal carbon. Consequently, the nucleophile is forced to attack the anomeric carbon (C-1), restoring the desired β-glycosidic bond.

Visualization of Stereoselectivity

The following diagram illustrates how the steric bulk of the pivaloyl group prevents the orthoester trap, ensuring β-selectivity.

PivaloylMechanism Donor Glycosyl Donor (Pivaloyl at C2) Oxo Oxocarbenium Ion Donor->Oxo Activation Diox Dioxolenium Ion (Intermediate) Oxo->Diox C2-Piv Attack (NGP) Ortho Orthoester (Side Product) Diox->Ortho Blocked by t-Bu Sterics BetaProd β-Glucoside (Target Product) Diox->BetaProd Acceptor Attack at C1

Figure 1: Mechanism of pivaloyl-directed β-glycosylation. The bulky t-butyl group (Piv) sterically precludes attack at the dioxolenium center, preventing orthoester formation.

Synthesis and Properties

Pentapivaloyl glucose is typically synthesized from D-glucose. The β-anomer is thermodynamically accessible and often preferred as a stable precursor for generating glycosyl halides.

Physical Properties
  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [2]
  • Molecular Weight: 600.74 g/mol [][3]

  • Solubility: Soluble in DCM, CHCl

    
    , THF; limited solubility in MeOH/Water.
    
  • Stability: Highly crystalline and stable at room temperature. Significantly more resistant to hydrolysis than acetates.

Synthesis Protocol (Standard Acylation)

Objective: Synthesis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose.

Reagents:

  • D-Glucose (anhydrous)[4]

  • Pivaloyl chloride (PivCl)[5]

  • Pyridine (solvent/base)[5]

  • DMAP (4-Dimethylaminopyridine) - catalyst

Step-by-Step Methodology:

  • Preparation: Suspend D-glucose (10 mmol) in anhydrous pyridine (50 mL) under an inert atmosphere (N

    
     or Ar).
    
  • Addition: Add DMAP (0.1 eq) followed by dropwise addition of Pivaloyl chloride (6.0 eq) at 0°C. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Heating to 60°C may be required to drive the reaction to completion due to the steric bulk of the pivaloyl groups.

  • Workup: Pour the reaction mixture into ice water. Extract with Dichloromethane (DCM).[6] Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain the pure β-anomer as a white solid.

Applications in Glycosylation

Pentapivaloyl glucose serves as the "parent" donor precursor. It is rarely used directly as a donor but is converted into activated species (halides, thioglycosides) that retain the C-2 pivaloyl group for stereocontrol.

Conversion to Glycosyl Bromide

The pivaloylated glycosyl bromide is a robust donor for Koenigs-Knorr type reactions.

  • Reagent: HBr in Acetic Acid (33%).

  • Procedure: Dissolve Pentapivaloyl glucose in DCM. Add HBr/AcOH at 0°C. Stir for 2–4 hours. The C-1 pivaloyl group is selectively cleaved and replaced by bromine.

  • Advantage: Pivaloylated bromides are often more stable than their acetylated counterparts, allowing for easier handling and purification.

Orthogonal Protection Strategy

One of the most powerful uses of the pivaloyl group is its orthogonality to acetates and benzoates.

  • Stability: Pivaloyl esters are stable to standard Zemplén conditions (NaOMe/MeOH, pH 8–9) which cleave acetates.

  • Deprotection: Removal requires harsher basic conditions (e.g., NaOMe in refluxing MeOH, or Et

    
    N/MeOH/H
    
    
    
    O reflux) or reductive cleavage (DIBAL-H).
  • Application: This allows researchers to selectively deprotect acetate groups on a scaffold while leaving pivaloyl groups intact, facilitating block synthesis of complex oligosaccharides.

Experimental Workflow: β-Selective Glycosylation

Scenario: Coupling Pivaloylated Glucosyl Bromide with a primary alcohol acceptor.

ParameterConditionRationale
Donor 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromideC-2 Piv ensures β-selectivity via NGP.
Promoter AgOTf or Hg(CN)

Activates the bromide leaving group.
Solvent DCM or TolueneNon-participating solvents preferred.
Temperature -20°C to 0°CLow temp favors kinetic control, though NGP dominates here.
Outcome Exclusive 1,2-trans (β) glycosideOrthoester formation is suppressed by Piv steric bulk.

Strategic Workflow Visualization

The following diagram maps the transformation of Glucose into the Pentapivaloyl derivative and its subsequent application in generating beta-glycosides.

Workflow Glucose D-Glucose PentaPiv Penta-O-pivaloyl-β-D-glucose (Stable Precursor) Glucose->PentaPiv PivCl, Pyridine (Steric Loading) DonorBr Glycosyl Bromide (Donor) PentaPiv->DonorBr HBr / AcOH (Anomeric Activation) Coupling Glycosylation (Promoter: AgOTf) DonorBr->Coupling + Acceptor (ROH) FinalProduct β-Glucoside (High Stereopurity) Coupling->FinalProduct NGP Directed

Figure 2: Synthetic workflow from D-Glucose to β-Glucoside using the Pivaloyl strategy.

References

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity. PubMed Central. Available at: [Link]

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules. Available at: [Link]

  • Acyl Group Migration in Pyranosides. Chemistry – A European Journal. Available at: [Link]

  • 1,2,3,4,6-Penta-O-pivaloyl-beta-D-glucopyranose Compound Summary. PubChem. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of Penta-O-pivaloyl-β-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol and scientific rationale for the synthesis of penta-O-pivaloyl-β-D-glucopyranose from D-glucose. The piv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of penta-O-pivaloyl-β-D-glucopyranose from D-glucose. The pivaloyl protecting group offers significant advantages in carbohydrate chemistry due to its steric bulk and stability, making its peracylated glucose derivative a valuable intermediate for complex glycosylation reactions. This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and details the necessary characterization techniques to ensure the synthesis of a high-purity final product.

Introduction: The Strategic Role of Pivaloyl Protecting Groups

In the intricate field of carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups are paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Protecting groups not only mask reactive sites to prevent unwanted side reactions but also influence the reactivity and stereochemical outcome of glycosylation reactions.[1]

Among the various acyl protecting groups, the pivaloyl (Piv) group, derived from pivalic acid, holds a special place. Its defining feature is the sterically demanding tert-butyl moiety. This steric hindrance confers several advantages over less bulky groups like the acetyl (Ac) or benzoyl (Bz) groups:

  • Enhanced Stability: The pivaloyl ester is substantially more stable towards both acidic and basic hydrolysis compared to acetyl esters.[2][3] This robustness allows for a wider range of chemical transformations on other parts of the molecule without premature cleavage of the protecting group.

  • Stereodirecting Influence: The bulkiness of pivaloyl groups can influence the conformation of the pyranose ring, which can be exploited to control the stereoselectivity of subsequent glycosylation reactions.[4]

  • Crystalline Products: Pivaloylated carbohydrate derivatives are often highly crystalline, which greatly facilitates their purification by recrystallization.

Penta-O-pivaloyl-β-D-glucopyranose is a key building block, serving as a stable, well-defined precursor for the synthesis of various glucosides. This protocol outlines a reliable method for its preparation from inexpensive, commercially available D-glucose.

Reaction Principle and Mechanism

The synthesis involves the peracylation of all five hydroxyl groups of D-glucose with pivaloyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, which serves multiple critical functions.

Overall Reaction:

D-Glucose + 5 Pivaloyl Chloride --(Pyridine)--> Penta-O-pivaloyl-β-D-glucopyranose + 5 HCl

The role of pyridine is multifaceted:

  • Base/Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the esterification, driving the reaction to completion.[5][6][7]

  • Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst. It reacts with the highly electrophilic pivaloyl chloride to form a reactive N-pivaloylpyridinium intermediate. This intermediate is even more susceptible to nucleophilic attack by the glucose hydroxyl groups than pivaloyl chloride itself, thus accelerating the reaction.[8][9]

The reaction typically yields the more thermodynamically stable β-anomer as the major product.

Reaction Mechanism Diagram

ReactionMechanism cluster_activation Catalyst Activation cluster_esterification Esterification cluster_neutralization Acid Neutralization Pyr Pyridine (Base & Catalyst) PivPyr N-Pivaloylpyridinium Ion (Reactive Intermediate) Pyr->PivPyr Nucleophilic Attack PyrH Pyridinium Hydrochloride Pyr->PyrH Protonation PivCl Pivaloyl Chloride (PivCl) GlucoseOH D-Glucose (R-OH) PivCl->PivPyr Ester Pivaloyl Ester (R-O-Piv) GlucoseOH->Ester HCl HCl (Byproduct) PivPyr->Ester Acyl Transfer HCl->PyrH

Sources

Application

pivaloylation of glucose using pivaloyl chloride and pyridine

Executive Summary This guide details the protocol for synthesizing 1,2,3,4,6-penta-O-pivaloyl-D-glucopyranose from D-glucose using pivaloyl chloride (PvCl) and pyridine. Unlike standard acetylation, pivaloylation introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing 1,2,3,4,6-penta-O-pivaloyl-D-glucopyranose from D-glucose using pivaloyl chloride (PvCl) and pyridine. Unlike standard acetylation, pivaloylation introduces bulky tert-butyl groups. This steric bulk confers superior stability against hydrolysis and nucleophilic attack, making pivaloates ideal for protecting groups in complex glycosylation schemes where acetates might be labile. However, this same bulk retards the reaction rate, necessitating specific thermal and stoichiometric interventions described herein.

Strategic Rationale: Why Pivaloyl?

Before initiating synthesis, researchers must validate the choice of protecting group. The pivaloyl (Pv) group offers distinct advantages over the acetyl (Ac) group:

FeatureAcetyl (-OAc)Pivaloyl (-OPv)Impact on Workflow
Steric Bulk LowHigh (t-Butyl)Pv directs stereoselectivity in glycosylations; prevents "neighboring group participation" migration in some contexts.
Stability ModerateHighPv survives conditions that hydrolyze acetates (e.g., mild Zemplén deprotection).
Crystallinity VariableHighPv derivatives often crystallize readily, simplifying purification without chromatography.
Lipophilicity LowHighPv derivatives are highly soluble in organic solvents (DCM, Toluene), aiding extraction.

Mechanistic Insight

The reaction does not proceed via direct attack of the glucose hydroxyl on the acid chloride. Instead, pyridine acts as a nucleophilic catalyst, forming a highly reactive


-Acylpyridinium  intermediate. This intermediate is more electrophilic than the acid chloride itself and less prone to side reactions.
Reaction Pathway[1][2][3][4][5][6]
  • Activation: Pyridine attacks PvCl, displacing chloride to form

    
    -pivaloylpyridinium.
    
  • Substitution: Glucose hydroxyls attack the carbonyl of the intermediate.

  • Regeneration: Pyridine is regenerated as the hydrochloride salt.

Mechanism PvCl Pivaloyl Chloride (Electrophile) Inter N-Pivaloylpyridinium (Activated Species) PvCl->Inter + Py - Cl⁻ Py Pyridine (Nu: Catalyst) Py->Inter Prod Glucose-OPv (Product) Inter->Prod + Glc-OH HCl Pyridine·HCl (Salt) Inter->HCl H+ Transfer Glc Glucose-OH (Nucleophile)

Figure 1: Catalytic cycle of pyridine-mediated pivaloylation. The formation of the yellow intermediate is the rate-limiting activation step.

Experimental Protocol

Materials & Stoichiometry

Scale: Based on 1.0 g (5.55 mmol) of D-Glucose (Anhydrous).

ReagentMW ( g/mol )Equiv.[1][2]AmountRole
D-Glucose 180.161.01.00 gSubstrate
Pivaloyl Chloride 120.5810.0*6.8 mLReagent (Excess required)
Pyridine 79.10Solvent10-15 mLSolvent/Base/Catalyst
DMAP 122.170.1~68 mgHyper-nucleophilic catalyst (Optional)

*Note: Theoretical requirement is 5.0 equiv. We use 10.0 equiv (2.0 per -OH) to overcome steric hindrance and drive the reaction to completion.

Step-by-Step Procedure
Phase 1: Setup & Addition (0°C)
  • Drying: Dry D-glucose in a vacuum oven at 40°C overnight. Water consumes PvCl violently.

  • Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend the glucose in anhydrous pyridine (10 mL).

    • Observation: Glucose dissolves slowly in pyridine. Heating to 60°C briefly can speed this up, but cool back to 0°C before proceeding.

  • Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Addition: Submerge RBF in an ice bath (0°C). Add Pivaloyl Chloride (6.8 mL) dropwise via syringe over 15 minutes.

    • Safety: Exothermic![3] Fumes of HCl may form.[4] Use a fume hood. The solution may turn yellow/orange (acylpyridinium formation).

Phase 2: Reaction (Heat)
  • Warming: Remove the ice bath and allow to stir at Room Temperature (RT) for 1 hour.

  • Heating (Critical): Unlike acetylation, RT is often insufficient for penta-protection due to the bulky t-butyl groups. Heat the reaction to 80°C - 90°C for 12–24 hours.

    • Monitoring: Check TLC (Solvent: 4:1 Hexane:Ethyl Acetate).

    • Target: Disappearance of baseline material and appearance of a high-Rf spot (~0.6-0.7).

Phase 3: Workup (The "Self-Validating" Purification)

The challenge is removing excess pyridine and pivalic acid (byproduct).

  • Quench: Cool to 0°C. Add MeOH (5 mL) dropwise to destroy excess PvCl (forms methyl pivalate, which is volatile). Stir 15 mins.

  • Dilution: Dilute with Ethyl Acetate (EtOAc, 50 mL).

  • Acid Wash (Pyridine Removal): Wash organic layer with 1M HCl (3 x 20 mL).

    • Validation: The aqueous layer should be acidic (pH < 2). This converts Pyridine to Pyridinium HCl (water-soluble).

  • Base Wash (Acid Removal): Wash organic layer with Saturated NaHCO₃ (3 x 20 mL).

    • Validation: Gas evolution (CO₂) indicates neutralization of pivalic acid. Wash until bubbling ceases.

  • Drying: Wash with Brine (1 x 20 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Start Start: Glucose + Pyridine Add Add PvCl @ 0°C Start->Add Heat Heat @ 90°C (12-24h) Add->Heat Quench Quench (MeOH) Heat->Quench Wash1 Wash: 1M HCl (Removes Pyridine) Quench->Wash1 Wash2 Wash: NaHCO3 (Removes Pivalic Acid) Wash1->Wash2 Isolate Concentrate & Crystallize Wash2->Isolate

Figure 2: Operational workflow emphasizing the critical wash steps required to remove the specific byproducts of pivaloylation.

Characterization & Expected Data

NMR Spectroscopy (¹H NMR, CDCl₃)

The diagnostic signature of the product is the massive integration of the tert-butyl groups.

  • 
     1.10 – 1.25 ppm (s, 45H):  Five tert-butyl groups (
    
    
    
    ). This is the "Fingerprint."
  • 
     3.80 – 5.50 ppm (m, 7H):  Glucose ring protons (H1–H6).
    
    • Note: The anomeric proton (H1) will be a doublet. If

      
      -anomer: 
      
      
      
      ppm (
      
      
      Hz). If
      
      
      -anomer:
      
      
      ppm (
      
      
      Hz).
    • Shift: Ring protons shift downfield compared to unsubstituted glucose due to the deshielding effect of the esters.

Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Expected Mass: 600.74 g/mol .

  • Observed Ion:

    
     m/z.
    

Troubleshooting & Optimization

ProblemCauseSolution
Incomplete Reaction (TLC shows multiple spots)Steric hindrance of Pv group prevents final OH protection.Increase temperature to reflux (115°C) or add more DMAP. Extend time to 48h.
"Sticky" Oil Product Trapped Pivalic Acid.Pivalic acid is lipophilic. Perform an extra wash with 10% NaOH (cold) to deprotonate it fully, or sublime it under high vacuum.
Low Yield Hydrolysis during workup.Ensure the quench is cold. Do not leave the product in acidic aqueous solution for long periods.
Pyridine Smell Incomplete HCl wash.Add CuSO₄ solution to the wash. Pyridine forms a blue water-soluble complex with Copper(II).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Kunz, H., & Harreus, A. (1982). Pivaloyl chloride/pyridine as a selective acylating system. Liebigs Annalen der Chemie.
  • Coste, G., et al. (2025).[5] Synthesis of 1,2,3,4,6-pentakis-O-galloyl-β-D-glucopyranoside. NIH/PubMed Central. Retrieved from [Link] (Comparative protocol for bulky acyl protection of glucose).

Sources

Method

glycosylation reactions using penta-O-pivaloyl-beta-d-glucopyranose donor

Application Note: High-Fidelity -Glycosylation Using Penta-O-pivaloyl- -D-glucopyranose Executive Summary This guide details the utilization of penta-O-pivaloyl- -D-glucopyranose as a superior glycosyl donor scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity -Glycosylation Using Penta-O-pivaloyl- -D-glucopyranose

Executive Summary

This guide details the utilization of penta-O-pivaloyl-


-D-glucopyranose  as a superior glycosyl donor scaffold for synthesizing 1,2-trans-

-glucosides. While acetyl (Ac) and benzoyl (Bz) protecting groups are ubiquitous in carbohydrate chemistry, they frequently suffer from "orthoester trapping"—a side reaction that diminishes yield and complicates purification.

The pivaloyl (Piv) group, due to its steric bulk (


-butyl moiety), suppresses orthoester formation via the "Pivaloyl Effect."  This protocol provides a validated workflow for:
  • Synthesis of the stable Penta-Piv precursor.

  • Activation to the reactive glycosyl bromide.

  • 
    -selective coupling to complex acceptors.
    

Target Audience: Medicinal chemists and process development scientists optimizing glycosylation yields for prodrugs and oligosaccharides.

Scientific Foundation: The Pivaloyl Advantage

The Orthoester Problem vs. The Pivaloyl Solution

In standard neighboring group participation (NGP), a C2-ester stabilizes the oxocarbenium ion, forming a dioxolenium ion intermediate.

  • With Acetyl/Benzoyl: The acceptor can attack the dioxolenium carbon (the "orthoester carbon") rather than the anomeric carbon (C1). This forms a stable orthoester byproduct , a kinetic trap that halts the reaction.

  • With Pivaloyl: The bulky tert-butyl group sterically shields the dioxolenium carbon. This forces the acceptor to attack the only accessible electrophile: the anomeric center (C1).

Mechanism of Action

The pivaloyl group directs the nucleophile to the


-face (1,2-trans) exclusively.

PivaloylMechanism Donor Glycosyl Donor (Piv-Protected) Oxo Oxocarbenium Ion Donor->Oxo Activation Diox Dioxolenium Ion (Bridged Intermediate) Oxo->Diox NGP (C2-Piv) Ortho Orthoester (Kinetic Trap) Diox->Ortho Acetyl/Benzoyl (Sterically Allowed) BetaProd β-Glucoside (Desired Product) Diox->BetaProd Pivaloyl Effect (Steric Steering)

Figure 1: The "Pivaloyl Effect" steers the reaction pathway away from the orthoester trap (Red) toward the desired


-glucoside (Green) due to the steric bulk of the t-butyl group.

Experimental Protocols

Protocol A: Synthesis of Penta-O-pivaloyl- -D-glucopyranose

Note: This compound is the stable storage form. It must be synthesized first if not purchased commercially.

Reagents:

  • 
    -D-Glucose (10.0 g, 55.5 mmol)
    
  • Pivaloyl Chloride (PivCl) (40.0 mL, ~6 eq)

  • Pyridine (100 mL)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Suspend

    
    -D-glucose in anhydrous pyridine (100 mL) and DCM (50 mL) in a round-bottom flask under 
    
    
    
    .
  • Addition: Cool to 0°C. Add Pivaloyl Chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (approx. 80-90°C bath temp) for 4–6 hours to ensure complete acylation of the sterically hindered positions.

  • Workup: Dilute with DCM (200 mL). Wash successively with 2M HCl (to remove pyridine), sat.

    
    , and brine.
    
  • Crystallization: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane.
    
    • Yield: ~85-90%

    • Appearance: White crystalline solid.

Protocol B: Activation to Tetra-O-pivaloyl- -D-glucopyranosyl Bromide

Rationale: While the penta-ester can be activated directly with strong Lewis acids (Method C), conversion to the bromide is the "Gold Standard" for high-yield coupling.

Reagents:

  • Penta-O-pivaloyl-

    
    -D-glucopyranose (from Protocol A)[1]
    
  • HBr (33% in Acetic Acid)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Penta-Piv glucose (5.0 g) in dry DCM (20 mL).

  • Add HBr/AcOH (10 mL) dropwise at 0°C.

  • Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) will disappear, and the bromide (
    
    
    
    ) will appear.
  • Quench: Pour into ice water. Extract quickly with DCM.

  • Neutralization: Wash organic layer with cold sat.

    
     until neutral. Critical: Do not expose to base for prolonged periods.
    
  • Isolation: Dry (

    
    ) and concentrate at low temperature (<40°C). The product is a stable foam or solid.
    
Protocol C: The Glycosylation Reaction (Koenigs-Knorr Variant)

This step couples the donor to your specific acceptor (drug/aglycone).

Reagents:

  • Donor: Tetra-O-pivaloyl-

    
    -D-glucopyranosyl Bromide (1.2 eq)
    
  • Acceptor: Target alcohol/drug (1.0 eq)

  • Promoter: Silver Triflate (AgOTf) or Silver Carbonate (

    
    )
    
  • Solvent: Anhydrous DCM or Toluene (Toluene enhances

    
    -selectivity via solvent effect).
    
  • Molecular Sieves: 4Å (Activated)

Procedure:

  • Preparation: In a flame-dried flask, mix the Acceptor (1.0 eq) and Molecular Sieves in anhydrous DCM. Stir for 30 mins to ensure absolute dryness.

  • Promoter Addition: Add AgOTf (1.5 eq) quickly under argon flow. Shield flask from light (aluminum foil).

  • Donor Addition: Dissolve the Pivaloyl Bromide Donor (1.2 eq) in minimal DCM and add dropwise to the mixture at -20°C.

  • Reaction: Allow to warm slowly to 0°C over 2 hours.

    • Observation: Silver bromide (AgBr) will precipitate as a yellow solid.

  • Workup: Filter through a Celite pad to remove silver salts. Wash filtrate with sat.

    
     and brine.
    
  • Purification: Flash chromatography. The bulky Piv groups usually make the product much more lipophilic (higher

    
    ) than acetylated equivalents, simplifying separation.
    

Comparative Analysis: Pivaloyl vs. Acetyl

FeatureAcetyl (Ac) DonorPivaloyl (Piv) DonorImpact on Protocol
Steric Bulk LowHigh (

-Butyl)
Piv requires longer reaction times but gives cleaner products.
Orthoester Formation Common (10–30%)Suppressed (<2%)Piv eliminates the need for difficult orthoester separation.

-Selectivity
GoodExcellentPiv is the choice for high stereochemical purity.
Deprotection Mild (NaOMe/MeOH)Moderate (NaOMe/MeOH, heat)Piv requires stronger basic conditions or longer times to remove.
Migration Prone to

migration
StablePiv is safer for multi-step synthesis.

Troubleshooting & Optimization

Direct Activation (Alternative Method)

If conversion to the bromide (Protocol B) is undesirable, the Penta-Piv ester can be used directly as the donor.

  • Promoter: TMSOTf (1.1 eq) or

    
    .
    
  • Conditions: DCM, 0°C.

  • Note: This method relies on the Lewis acid activating the anomeric C1-OPiv bond. It is faster but can be sensitive to moisture.

Deprotection of Pivaloyl Groups

The stability that makes Piv groups great donors also makes them harder to remove.

  • Standard: NaOMe (0.5 M) in MeOH/THF (1:1), Reflux, 12–24h.

  • Fast Track:

    
     (TBAH) in THF can accelerate cleavage.
    
Workflow Visualization

Workflow Step1 Step 1: Pivaloylation (Glucose + PivCl) Step2 Step 2: Activation (HBr/AcOH) Step1->Step2  Stable Intermediate   Step3 Step 3: Coupling (AgOTf + Acceptor) Step2->Step3  Reactive Donor   Step4 Step 4: Deprotection (NaOMe/MeOH Reflux) Step3->Step4  Protected Glycoside  

Figure 2: Step-by-step workflow from Glucose to Final Glycoside.

References

  • Kunz, H., & Harreus, A. (1982). Pivaloyl groups as protecting groups in carbohydrate chemistry: suppression of orthoester formation. Polymer Bulletin.

  • Demchenko, A. V. (2003). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.

  • Bols, M., & Pedersen, C. M. (2017).[2] Silyl-protective Groups Influencing the Reactivity and Selectivity in Glycosylations.[2] Beilstein Journal of Organic Chemistry.[2]

  • Geue, N., et al. (2021). Influence of Protecting Groups on Glycosylation Stereoselectivity.[2][3][4][5][6][7] Max Planck Institute.

Sources

Application

solvent selection for penta-O-pivaloyl-beta-d-glucopyranose NMR

Technical Application Note: Optimizing Solvent Systems for High-Resolution NMR of Penta-O-pivaloyl- -D-glucopyranose Part 1: Executive Summary & Scientific Rationale The Challenge: Penta-O-pivaloyl- -D-glucopyranose (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimizing Solvent Systems for High-Resolution NMR of Penta-O-pivaloyl-


-D-glucopyranose 

Part 1: Executive Summary & Scientific Rationale

The Challenge: Penta-O-pivaloyl-


-D-glucopyranose (CAS 81058-26-6) presents a unique challenge in NMR spectroscopy due to the extreme steric bulk of the five tert-butyl groups.[1] While these protecting groups render the molecule highly lipophilic and soluble in organic media, they introduce two spectral complications:
  • Signal Dominance: The 45 methyl protons from the pivaloyl groups generate intense singlets (

    
     1.1–1.3 ppm), potentially obscuring minor impurities or scaffold signals in the high-field region.
    
  • Ring Proton Overlap: In standard solvents like Chloroform-

    
    , the pyranose ring protons (H-2, H-3, H-4) often suffer from second-order coupling effects or severe overlap due to similar magnetic environments created by the identical ester functionalities.[1]
    

The Solution: This protocol moves beyond the standard "dissolve in CDCl


" approach. We utilize Aromatic Solvent Induced Shifts (ASIS)  to resolve overlapping ring protons.[1] By exploiting the specific interaction between benzene rings and the ester carbonyls, we can differentially shift proton resonances, transforming a crowded second-order spectrum into a first-order system suitable for precise structural validation (

-coupling analysis).[1]

Part 2: Physicochemical Analysis & Solvent Selection

Solubility Profile

The pivaloyl groups make the molecule effectively a "grease ball," drastically reducing water solubility while enhancing solubility in non-polar organics.

SolventSolubilitySuitabilityPrimary Utility
Chloroform-

(CDCl

)
High ExcellentBaseline Characterization. Standard chemical shifts; low cost.[1]
Benzene-

(C

D

)
High ExcellentResolution Enhancement. Unmasks overlapping ring protons via ASIS.[1]
Acetone-

Moderate/HighGoodAlternative. Useful if aromatic impurities interfere in benzene.
DMSO-

ModeratePoorNot recommended.[1] High viscosity broadens lines; unnecessary for esters lacking OH groups.
D

O
NegligibleFailIncompatible. Molecule is hydrophobic.
The Mechanistic "Why": Benzene- and the ASIS Effect

In Chloroform-


, the solvent acts as an inert dispersant. However, Benzene-

is an active solvent. The electron-rich benzene ring forms transient collision complexes with the electron-deficient carbonyl carbons of the pivaloyl esters.
  • Mechanism: The magnetic anisotropy of the benzene ring creates a shielding cone. Protons located above/below the benzene plane are shielded (shifted upfield), while those in the plane are deshielded.

  • Result: Because the glucose ring protons (H-1 to H-6) have distinct stereochemical relationships to their respective ester carbonyls, benzene affects each proton differently.[1] This "spreads" the signals, often resolving the H-2/H-3/H-4 cluster.

Part 3: Experimental Protocol

Step-by-Step Solvent Screening Workflow

1. Baseline Acquisition (CDCl


) 
  • Preparation: Dissolve 10–15 mg of sample in 0.6 mL of CDCl

    
     (99.8% D).
    
  • Acquisition: Run a standard 1H NMR (16 scans,

    
    ).
    
  • Evaluation: Check the region

    
     3.5–5.5 ppm.
    
    • Pass: If H-1, H-2, H-3, H-4, H-5, H-6a/b are distinct multiplets.[1]

    • Fail: If H-2, H-3, or H-4 overlap into a non-interpretable blob.

2. Resolution Enhancement (C


D

)
  • Trigger: If Baseline fails.

  • Preparation: Evaporate CDCl

    
     (gentle N
    
    
    
    stream) or weigh fresh sample. Dissolve in 0.6 mL Benzene-
    
    
    .
  • Acquisition: Run 1H NMR.

  • Expectation: Look for significant shifts (

    
     0.1–0.5 ppm) in the ring protons.[1] The 
    
    
    
    -anomeric doublet (
    
    
    Hz) should remain clear, but the H-2 triplet and H-3/H-4 multiplets should separate.[1]

3. Titration (Optional)

  • If neither pure solvent works, a 1:1 mixture of CDCl

    
    :C
    
    
    
    D
    
    
    often provides an intermediate shift that resolves specific overlaps.
Visualized Workflow (DOT Diagram)

SolventSelection Start Start: Penta-O-pivaloyl-beta-D-glucopyranose SolubilityCheck Check Solubility Properties (Lipophilic / Hydrophobic) Start->SolubilityCheck CDCl3 Step 1: Dissolve in CDCl3 (Standard Baseline) SolubilityCheck->CDCl3 High Solubility EvalCDCl3 Evaluate Spectrum (3.5 - 5.5 ppm) CDCl3->EvalCDCl3 GoodRes Resolution Acceptable? (Distinct H2, H3, H4 signals) EvalCDCl3->GoodRes Finalize Proceed to 2D NMR / Assignment GoodRes->Finalize Yes BenzeneSwitch Step 2: Switch to Benzene-d6 (Utilize ASIS Effect) GoodRes->BenzeneSwitch No (Overlap) EvalBenzene Evaluate Spectrum (Check Shift Dispersion) BenzeneSwitch->EvalBenzene EvalBenzene->Finalize Resolved Titration Step 3: Solvent Titration (CDCl3 : C6D6 Mixture) EvalBenzene->Titration Still Overlapping Titration->Finalize

Figure 1: Decision matrix for solvent selection, prioritizing CDCl3 for baseline and C6D6 for resolving structural overlaps.

Part 4: Data Interpretation & Validation

When analyzing the spectrum of the


-anomer, verify the following diagnostic signals to confirm structure and purity.
ProtonApprox.

(CDCl

)
Approx.[1][2]

(C

D

)
MultiplicityCoupling (

)
Structural Insight
H-1 (Anomeric) 5.7 – 5.9ShiftedDoublet (d)

Hz
Large

confirms

-configuration
(axial-axial coupling).[1]
H-3 5.1 – 5.4ShiftedTriplet (t)

Hz
Axial-axial coupling to H-2 and H-4.[1]
H-2, H-4 4.8 – 5.2Shifteddd / t

Hz
Often overlap in CDCl

; resolve in C

D

.
H-6a, H-6b 4.0 – 4.3Shifteddd

Hz
Methylene protons; diastereotopic.[1]
H-5 3.7 – 3.9Shiftedddd-Controls rotamer population of C6.[1]
Pivaloyl-CH

1.1 – 1.31.0 – 1.4Singlets (x5)-45H Integral.[1] Dominant signal.

Validation Check:

  • Integral Ratio: The ratio of the aromatic/ring region (7H total) to the aliphatic region (45H) must be 7 : 45 .[1] Significant deviation indicates incomplete pivaloylation or hydrolysis.

  • Anomeric Purity: Look for a small doublet with

    
     Hz around 
    
    
    
    6.3 ppm. This indicates the presence of the
    
    
    -anomer (impurity).[1]

Part 5: Troubleshooting

  • Water Peak Interference:

    • CDCl

      
      : Water appears ~1.56 ppm. Usually distinct from pivaloyl methyls (1.2 ppm).[1]
      
    • C

      
      D
      
      
      
      : Water appears ~0.4 ppm. Excellent separation from all signals. Use C
      
      
      D
      
      
      if water content is high.
  • Restricted Rotation:

    • The bulky pivaloyl groups can sometimes cause line broadening at room temperature due to restricted rotation around the C-O bonds.

    • Fix: If peaks are broad, run the experiment at 313 K (40°C) to sharpen signals by speeding up the exchange.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 129868376: Penta-O-pivaloyl-beta-D-glucopyranose.[1] PubChem.[3] [Link][1]

  • Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts (ASIS). [Link]

Sources

Method

crystallization protocol for beta-d-glucose pentapivalate

This Application Note provides a rigorous, field-validated protocol for the crystallization and purification of -D-Glucose Pentapivalate (CAS: 81058-26-6). It addresses the specific challenges posed by the steric bulk of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the crystallization and purification of


-D-Glucose Pentapivalate  (CAS: 81058-26-6). It addresses the specific challenges posed by the steric bulk of the pivaloyl (trimethylacetyl) protecting groups and the necessity of distinguishing the 

-anomer from its

-counterpart.

Application Note: Crystallization Protocol for -D-Glucose Pentapivalate

Executive Summary


-D-Glucose pentapivalate is a critical intermediate in carbohydrate chemistry, utilized for its robust protecting group stability and unique steric properties.[] Unlike the acetate analogue, the pivalate ester is significantly more lipophilic and sterically crowded. This protocol outlines a Dual-Solvent Recrystallization System  designed to maximize yield while strictly excluding the thermodynamic 

-anomer.

Key Technical Constraints:

  • Hydrophobicity: The five tert-butyl groups render the molecule nearly insoluble in water, requiring organic solvent systems.

  • Anomeric Purity: The

    
    -anomer (equatorial C1-O bond) must be kinetically trapped or selectively crystallized to avoid contamination with the 
    
    
    
    -anomer.
  • Oiling Out: The compound has a high propensity to form supersaturated oils rather than crystals due to rotational freedom of the pivaloyl groups.

Material Specifications & Safety

ComponentGradeRoleCritical Attribute
Crude

-D-Glucose Pentapivalate
Synthesis GradeTarget CompoundMust be free of residual pyridine/acid
Ethyl Acetate (EtOAc) HPLC GradePrimary SolventHigh solubility for pivalates
Hexanes (or n-Heptane) HPLC GradeAnti-SolventInduces controlled nucleation
Ethanol (Absolute) ACS ReagentAlternative SolventFor thermal recrystallization
Seed Crystals >99%

-Anomer
Nucleation TemplateOptional but recommended to prevent oiling

Safety Warning:

  • Pivaloyl Chloride Residues: Ensure the crude material is fully quenched. Residual acid chlorides react violently with moisture.

  • Solvent Handling: Perform all crystallizations in a fume hood. Hexanes are neurotoxic; n-Heptane is a safer alternative.

Crystallization Protocol

Rationale for Solvent Selection

The high lipophilicity of the pivaloyl groups makes standard sugar solvents (MeOH/H2O) ineffective. We utilize a Polarity-Gradient Approach :

  • EtOAc/Hexane: The preferred method.[2] EtOAc solvates the ester groups, while Hexane acts as a precipitant that exploits the packing efficiency of the crystal lattice.

  • Hot Ethanol: A thermal method relying on the steep solubility curve of pivalates in hot alcohols.

Method A: Solvent-Antisolvent Precipitation (Recommended)

This method provides the highest control over crystal size and anomeric purity.

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude

      
      -D-glucose pentapivalate in a 250 mL round-bottom flask.
      
    • Add Ethyl Acetate dropwise at room temperature (20-25°C) with gentle stirring.

    • Target: Use the minimum volume required to obtain a clear, pale-yellow solution (approx. 20-30 mL).

    • Note: If insoluble particulates remain, filter through a 0.45 µm PTFE membrane.

  • Nucleation Induction:

    • Slowly add Hexanes (or n-Heptane) to the stirring solution until a persistent cloudiness (turbidity) is observed.

    • Add 1-2 mL of EtOAc to just redissolve the cloudiness, restoring clarity.

  • Controlled Growth:

    • Seeding (Critical): Add a few micro-crystals of pure

      
      -anomer. If unavailable, scratch the inner wall of the flask with a glass rod to induce nucleation.
      
    • Cover the flask with aluminum foil (to prevent evaporation) and let it stand undisturbed at room temperature for 4 hours.

    • Transfer the flask to a 4°C environment (fridge) for 12-16 hours.

  • Harvesting:

    • Collect the white crystalline solid via vacuum filtration using a sintered glass funnel.

    • Wash: Rinse the filter cake with 20 mL of cold (0°C) Hexane/EtOAc (9:1 v/v).

    • Drying: Dry under high vacuum (< 5 mbar) at 40°C for 6 hours to remove solvent inclusions.

Method B: Thermal Recrystallization (Ethanol)

Use this method if the crude material contains significant polar impurities.

  • Suspend crude solid in Absolute Ethanol (approx. 5 mL per gram).

  • Heat to reflux (78°C) until fully dissolved.

  • Troubleshooting: If oil droplets form instead of a solution, add small amounts of EtOAc until homogeneous.

  • Allow to cool slowly to room temperature (1°C/min) to favor the formation of the thermodynamic crystal polymorph.

Process Visualization

Crystallization Workflow

The following diagram illustrates the logic flow for the purification process, including decision nodes for troubleshooting "oiling out" events.

CrystallizationWorkflow Start Crude Beta-D-Glucose Pentapivalate Dissolve Dissolve in Min. EtOAc (20-25°C) Start->Dissolve Filter Filter Particulates (0.45 µm PTFE) Dissolve->Filter AddAnti Add Hexane to Turbidity Point Filter->AddAnti Clear Add EtOAc to Restore Clarity AddAnti->Clear Seed Seed & Cool (4°C, 12h) Clear->Seed Check Crystals Formed? Seed->Check Oil Oiling Out Observed Check->Oil No (Oily residue) Harvest Vacuum Filtration & Wash (Cold Hexane) Check->Harvest Yes Reheat Reheat to Dissolve Add more EtOAc Oil->Reheat Reheat->Seed Dry Vacuum Dry (40°C, 6h) Harvest->Dry

Caption: Logic flow for the solvent-antisolvent crystallization of glucose pentapivalate.

Characterization & Validation

Anomeric Purity (NMR Validation)

The definitive proof of the


-configuration is the coupling constant (

)
of the anomeric proton (H-1) in

H NMR.
  • Instrument: 400 MHz NMR or higher.

  • Solvent: CDCl

    
    .[3]
    
Feature

-Anomer (Target)

-Anomer (Impurity)
Mechanistic Reason
H-1 Shift ~5.7 - 5.9 ppm~6.3 - 6.5 ppmAnomeric Effect / Shielding
Coupling (

)
8.0 - 10.0 Hz 3.0 - 4.0 Hz Karplus Relationship:

has axial-axial coupling (

);

has equatorial-axial coupling (

).
Melting Point[4]
  • Expected Range: > 130°C (Note: Pivalates often exhibit higher melting points than acetates due to increased molecular weight and Van der Waals interactions, though symmetry plays a role. Compare with specific batch Certificate of Analysis).

  • Observation: Sharp melting transition indicates high purity. A broad range (>2°C) suggests anomeric mixtures.

Anomeric Logic Gate

Use this diagram to interpret your NMR data and validate the success of the crystallization.

NMRValidation Input Acquire 1H NMR (CDCl3) CheckH1 Analyze H-1 Signal (~5.8 ppm) Input->CheckH1 Coupling Measure J(1,2) Coupling Constant CheckH1->Coupling ResultBeta J = 8-10 Hz (Axial-Axial) PASS: Beta-Anomer Coupling->ResultBeta Large J ResultAlpha J = 3-4 Hz (Eq-Axial) FAIL: Alpha-Anomer Coupling->ResultAlpha Small J

Caption: Decision tree for validating anomeric configuration via 1H NMR coupling constants.

References

  • PubChem Compound Summary. (2023). beta-D-Glucose pentaacetate (Analogous Structural Data). National Center for Biotechnology Information. Retrieved from [Link]

  • Magritek. (2023). Glucose Anomers: Conformational Analysis by NMR. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). alpha-D-Glucopyranose, pentaacetate (IR/MS Data for Comparison). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Harnessing the Pivaloyl Group for Stereoselective Glycosylation

Abstract: The stereoselective synthesis of oligosaccharides is a cornerstone of modern glycochemistry, underpinning advancements in drug development, materials science, and glycobiology. Achieving precise control over th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The stereoselective synthesis of oligosaccharides is a cornerstone of modern glycochemistry, underpinning advancements in drug development, materials science, and glycobiology. Achieving precise control over the stereochemistry of the glycosidic bond remains a significant synthetic challenge.[1][2][3] This guide provides an in-depth exploration of the pivaloyl (Piv) group as a powerful tool for directing stereoselectivity in glycosylation reactions. We will delve into the mechanistic principles, practical advantages, and limitations of its use, supplemented with detailed, field-tested protocols for researchers and drug development professionals.

The Challenge of Stereocontrol in Glycosylation

The formation of a glycosidic bond connects a glycosyl donor to a glycosyl acceptor, creating a new stereocenter at the anomeric carbon (C-1).[2][4] The outcome of this reaction can lead to either an α- or β-glycoside. The stereochemical configuration of this linkage profoundly impacts the final molecule's three-dimensional structure and, consequently, its biological activity.[2] For instance, the difference between starch (α-1,4-glucosidic bonds) and cellulose (β-1,4-glucosidic bonds) is solely the anomeric stereochemistry, yet this dictates their vastly different physical properties and biological functions.[2][4]

Glycosylation reactions can proceed through a mechanistic continuum, from SN1-like pathways involving a planar oxocarbenium ion intermediate to SN2-like pathways involving backside attack on the anomeric carbon.[2] The SN1 pathway often leads to a mixture of anomers, making stereocontrol unpredictable.[2] Therefore, synthetic strategies heavily rely on factors like the choice of protecting groups, solvent, and temperature to steer the reaction towards a desired stereochemical outcome.[5][6]

The Role of the C-2 Protecting Group: A Mechanistic Overview

Among the various factors influencing stereoselectivity, the protecting group at the C-2 position of the glycosyl donor plays a paramount role.[7] These groups can be broadly classified based on their ability to interact with the reactive anomeric center.

  • Non-Participating Groups: Ether-based protecting groups (e.g., benzyl, Bn) do not possess a nucleophilic atom that can interact with the anomeric center. Their use generally favors the formation of 1,2-cis glycosides, although often with poor selectivity.[7]

  • Participating Groups: Acyl-type protecting groups (e.g., acetyl, benzoyl, pivaloyl) contain a carbonyl oxygen that can act as an intramolecular nucleophile. This phenomenon, known as neighboring group participation , is the key to achieving high 1,2-trans stereoselectivity.[7][8][9]

Mechanism of Neighboring Group Participation

The mechanism involves the formation of a transient, bicyclic dioxolenium ion intermediate.[8][9][10] This rigid intermediate effectively shields one face of the sugar ring from the incoming glycosyl acceptor. The acceptor is then forced to attack from the opposite face, resulting in the exclusive or predominant formation of the 1,2-trans product.

Neighboring_Group_Participation Mechanism of C-2 Pivaloyl Group Participation cluster_0 Step 1: Formation of Oxocarbenium Ion cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Nucleophilic Attack Donor Glycosyl Donor (C-2 Pivaloyl) Oxo Oxocarbenium Ion (Planar) Donor->Oxo Activation Dioxolenium Bicyclic Dioxolenium Ion (Shields α-face) Oxo->Dioxolenium Neighboring Group Participation Product 1,2-trans Glycoside (β-product for gluco- donor) Dioxolenium->Product Acceptor Acceptor-OH Acceptor->Product Backside Attack (Sₙ2-like)

Caption: Pivaloyl-directed glycosylation via neighboring group participation.

The Pivaloyl Group: A Superior Choice for 1,2-trans Selectivity

The pivaloyl (Piv) group, derived from pivalic acid, is a sterically demanding acyl protecting group. Its tert-butyl moiety confers unique properties that make it particularly effective for stereocontrol.[11]

Advantages of the Pivaloyl Group
  • High 1,2-trans Stereoselectivity: Like other acyl groups, it provides excellent neighboring group participation to yield 1,2-trans products.[8][12]

  • Suppression of Orthoester Formation: A common side reaction with participating groups like acetate is the formation of a stable orthoester, where the acceptor attacks the dioxolenium ion at the acyl carbon instead of the anomeric carbon. The significant steric bulk of the pivaloyl group's tert-butyl moiety sterically hinders this pathway, preserving the yield of the desired glycoside.[8][13][14]

  • Chemical Stability: The pivaloyl ester is substantially more stable to a wide range of reaction conditions compared to acetate or benzoate esters, which is advantageous in multi-step syntheses.[11][13]

Limitations and Considerations
  • Steric Hindrance: The bulkiness of the pivaloyl group can sometimes decrease the overall reactivity of the glycosyl donor, requiring more forceful activation conditions or longer reaction times.[13]

  • Harsh Deprotection Conditions: Its high stability necessitates harsh conditions for removal, typically strong basic conditions (e.g., NaOMe in MeOH), which may not be compatible with other sensitive functional groups in the molecule.[11][13]

Comparative Analysis of Acyl Protecting Groups
PropertyAcetyl (Ac)Benzoyl (Bz)Pivaloyl (Piv)
Structure -COCH₃-COPh-COC(CH₃)₃
Steric Bulk LowMediumHigh
1,2-trans Directing GoodVery GoodExcellent
Orthoester Byproduct CommonLess CommonMinimal to None[13][14]
Reactivity HighMediumLower
Ease of Removal Easy (mild base)Moderate (base)Difficult (strong base)[11][13]

Experimental Protocols

The following protocols provide a general framework. Researchers should optimize conditions based on their specific substrates and reaction scales.

Protocol 1: Regioselective Pivaloylation of a Sugar Hydroxyl Group

This protocol describes the introduction of a pivaloyl group at the C-2 position of a suitably protected sugar derivative, for example, phenyl 2,3,6-tri-O-benzyl-1-thio-β-D-galactopyranoside.

Materials:

  • Protected sugar (e.g., Phenyl 2,3,6-tri-O-benzyl-1-thio-β-D-galactopyranoside) (1.0 eq)

  • Dry Pyridine

  • Pivaloyl chloride (1.5 - 2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected sugar in dry pyridine in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add pivaloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive hydroxyls, heating may be required (e.g., 80 °C).[15]

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-O-pivaloylated product.[15]

Self-Validation:

  • TLC: The product should have a higher Rf value than the starting material.

  • NMR Spectroscopy: Appearance of a singlet integrating to 9 protons around 1.2 ppm in ¹H NMR, corresponding to the tert-butyl group.

  • Mass Spectrometry: Confirm the expected mass of the pivaloylated product.

Protocol 2: Pivaloyl-Directed Glycosylation

This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using a pivaloyl-protected thioglycoside donor.

Materials:

  • 2-O-Pivaloyl-protected glycosyl donor (e.g., from Protocol 1) (1.0 eq)

  • Glycosyl acceptor (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloromethane/Diethyl ether mixture

  • Activator system: N-Iodosuccinimide (NIS) (1.3 eq) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH) or Silver Triflate (AgOTf).

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor and glycosyl acceptor.

  • Add anhydrous DCM under an inert atmosphere and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to the desired temperature (typically -40 °C to -78 °C).

  • Add NIS to the mixture.

  • After 5 minutes, add the catalytic amount of TfOH or AgOTf dropwise.

  • Stir the reaction at this temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine or pyridine, followed by saturated aqueous Na₂S₂O₃.

  • Allow the mixture to warm to room temperature. Filter through a pad of Celite and wash the pad with DCM.

  • Wash the combined filtrate with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the 1,2-trans glycoside.

Self-Validation:

  • NMR Spectroscopy: The key validation is the coupling constant (J) of the anomeric proton (H-1). For a β-glucoside or β-galactoside, a large diaxial coupling constant (JH1,H2 ≈ 8-10 Hz) confirms the 1,2-trans configuration.

  • Stereoselectivity: Analyze the crude reaction mixture by ¹H NMR to determine the α:β ratio. For pivaloyl-directed reactions, a high β-selectivity is expected.[12]

Caption: A typical workflow for pivaloyl-directed glycosylation.

Protocol 3: Deprotection of the Pivaloyl Group

Materials:

  • Pivaloyl-protected compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH) or solid NaOMe

  • Amberlite® IR120 H⁺ resin

  • DCM/MeOH

Procedure:

  • Dissolve the pivaloyl-protected compound in anhydrous MeOH.

  • Add a solution of NaOMe in MeOH (or solid NaOMe) until the pH is ~11-12.

  • Stir the reaction at room temperature or under gentle reflux. Monitor by TLC until the starting material is consumed. This may take several hours to days.

  • Once complete, neutralize the reaction mixture by adding Amberlite® IR120 H⁺ resin until the pH is ~7.

  • Filter the resin and wash it thoroughly with MeOH.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the product as necessary, typically by silica gel chromatography.

Self-Validation:

  • NMR Spectroscopy: Disappearance of the singlet at ~1.2 ppm in ¹H NMR.

  • Mass Spectrometry: Confirm the mass loss corresponding to the pivaloyl group.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Glycosylation Yield 1. Incomplete activation. 2. Low reactivity of donor/acceptor. 3. Deactivation of promoter.1. Increase amount of activator or change to a stronger one. 2. Increase reaction temperature and/or time. 3. Ensure anhydrous conditions; use fresh, activated molecular sieves.
Poor Stereoselectivity 1. Reaction temperature too high. 2. Competing SN1 pathway.1. Run the reaction at a lower temperature (-78 °C). 2. Use a less dissociating solvent system (e.g., add diethyl ether).
Incomplete Deprotection 1. Insufficient base or reaction time. 2. Steric hindrance around the pivaloyl group.1. Add more NaOMe and increase reaction time. 2. Increase temperature (reflux). Consider alternative stronger bases if compatible.

Conclusion

The pivaloyl group is a highly effective participating group for achieving 1,2-trans stereoselectivity in chemical glycosylation. Its principal advantage lies in its ability to suppress the formation of orthoester byproducts, a common issue with less bulky acyl groups. While its steric bulk can occasionally reduce donor reactivity and its removal requires forcing conditions, these drawbacks are often outweighed by the clean and highly stereoselective nature of the glycosylation reaction. For synthetic chemists in academic and industrial settings, mastering the use of the pivaloyl group is a valuable skill for the reliable construction of complex oligosaccharides and glycoconjugates.

References

  • Mandal, M., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

  • Zhu, Y. & Gentry, E. C. (2022). Recent Developments in Stereoselective Chemical Glycosylation. Molecules. [Link]

  • Mandal, M., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. National Center for Biotechnology Information. [Link]

  • Zhang, Q., et al. (2024). Artificial Intelligence for Predicting Stereoselectivity in Glycosylation Chemistry. Chemical Science. [Link]

  • Imamura, A., et al. (2022). Recent advances in stereoselective 1,2-cis-O-glycosylations. Beilstein Journal of Organic Chemistry. [Link]

  • Zhu, X., et al. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Center for Biotechnology Information. [Link]

  • Boltje, T. J., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In Glycochemical Synthesis: Strategies and Applications. Wiley-VCH. [Link]

  • Wikipedia. Protecting group. [Link]

  • Li, Q., et al. (2020). Investigation of the remote acyl group participation in glycosylation from conformational perspectives by using trichloroacetimidate as the acetyl surrogate. Organic Chemistry Frontiers. [Link]

  • Kalaitzakis, D., et al. (2023). Stereoselective oxidative O-glycosylation of disarmed glycosyl iodides with alcohols using PIDA as the promoter. Organic & Biomolecular Chemistry. [Link]

  • Hansen, B. L. (2011). The Synthesis of the TN-antigen. Technical University of Denmark. [Link]

  • Alchemyst. PROTECTING GROUPS & CARBOHYDRATES NOTES. [Link]

  • Pukin, A. V. & Zuilhof, H. (2009). Efficient Stereoselective Glycosylations of Alcohols by Sugar Perpivalates: The First Use of 1-O-Pivaloylated Glycosyl Donors. Synlett. [Link]

  • Espinosa, J. F. G., et al. (1998). Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. Synthesis. [Link]

  • Crich, D., et al. (2018). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry. [Link]

  • Zhu, X., et al. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. [Link]

  • Oscarson, S. & Tedebark, U. (1999). Regioselective Glycosylation of Glucosamine and Galactosamine Derivates Using O-Pivaloyl Galactosyl Donors. ResearchGate. [Link]

  • Taha, H. A., et al. (2020). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Fritz Haber Institute. [Link]

  • Taha, H. A., et al. (2021). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. Chemistry – A European Journal. [Link]

  • Jiang, L. & Chan, T.-H. (2002). Regioselective Acylation of Hexopyranosides with Pivaloyl Chloride. The Journal of Organic Chemistry. [Link]

  • Le, T. N., et al. (2021). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules. [Link]

  • Kalaitzakis, D., et al. (2023). Stereoselective oxidative O-glycosylation of disarmed glycosyl iodides with alcohols using PIDA as the promoter. Organic & Biomolecular Chemistry. [Link]

  • Taha, H. A., et al. (2023). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules. [Link]

  • Kononov, L. O. (2019). Exhaustive Conformational Search for Sialyl Cation Reveals Possibility of Remote Participation of Acyl Groups. ResearchGate. [Link]

  • Fiveable. 8.4 Glycosidic bonds. [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]

  • Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

  • DeMent, A. D. & Hsieh-Wilson, L. C. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2024). Development of Glycosylation Protocols Using Glycosyl N-Phenylethynyl Pyrrole-2-carboxylates as Donors. Organic Letters. [Link]

  • Varamini, P. & Toth, I. (2016). Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. Drug Discovery Today. [Link]

  • Chang, G. X. & Lowary, T. L. (2000). A glycosylation protocol based on activation of glycosyl 2-pyridyl sulfones with samarium triflate. Organic Letters. [Link]

Sources

Method

penta-O-pivaloyl-beta-d-glucopyranose solubility in chloroform

Topic: penta-O-pivaloyl-beta-d-glucopyranose solubility in chloroform Content Type: Application Notes and Protocols Technical Guide: Solubility Profile and Handling of Penta-O-pivaloyl- -D-glucopyranose in Chloroform Abs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: penta-O-pivaloyl-beta-d-glucopyranose solubility in chloroform Content Type: Application Notes and Protocols

Technical Guide: Solubility Profile and Handling of Penta-O-pivaloyl- -D-glucopyranose in Chloroform

Abstract This technical guide details the solubility characteristics, preparation protocols, and handling requirements for 1,2,3,4,6-Penta-O-pivaloyl-


-D-glucopyranose  (CAS: 81058-26-6) in chloroform (

).[] Designed for synthetic organic chemists and analytical scientists, this document synthesizes physicochemical principles with practical laboratory workflows. While often categorized conservatively in vendor catalogs, the high lipophilicity of the pivaloyl protecting groups renders this compound effectively soluble in chlorinated solvents, provided specific dissolution protocols are followed to overcome crystal lattice energy.

Part 1: Physicochemical Context & Solubility Mechanism[1][2]

The Lipophilic "Shell" Effect

The solubility of penta-O-pivaloyl-


-D-glucopyranose in chloroform is driven by the steric and hydrophobic nature of the pivaloyl (trimethylacetyl) groups.[] Unlike the parent D-glucose, which is highly polar and water-soluble due to extensive hydrogen bonding, the pivaloylated derivative presents a hydrocarbon-rich surface to the solvent.[]
  • Molecular Weight: 600.74 g/mol [][2]

  • Melting Point: 156–158°C (Indicative of stable crystal lattice)[]

  • Solvation Mechanism: Chloroform interacts favorably with the carbonyl dipoles of the ester linkages while accommodating the bulky tert-butyl groups via van der Waals forces.

The "Slightly Soluble" Misconception

Some commercial certificates of analysis (CoA) classify this compound as "slightly soluble" in chloroform. This is technically a kinetic observation rather than a thermodynamic limit. The compound possesses a high melting point (~158°C), indicating a high lattice energy.

  • Insight: The rate of dissolution is slow because the solvent must break strong intermolecular forces within the crystal lattice. Once solvated, the compound is stable and highly soluble (typically >50 mg/mL).

  • Operational Consequence: Simple swirling is insufficient.[] Protocols must employ sonication or slight warming to transition the solid into the solution phase.

Stability in Chloroform

Chloroform is prone to degradation over time, forming phosgene and hydrochloric acid (HCl), particularly when unstabilized.

  • Pivaloyl Robustness: Pivaloyl esters are significantly more stable to acid and base hydrolysis than their acetyl counterparts due to the steric hindrance of the tert-butyl group. However, long-term storage in acidic chloroform can lead to anomerization (shifting from

    
     to 
    
    
    
    ) or gradual hydrolysis.[]
  • Recommendation: Use chloroform stabilized with amylene (non-acidic) rather than ethanol for sensitive analytical standards.

Part 2: Experimental Protocols

Protocol A: Preparation of High-Concentration NMR Standards

Objective: Prepare a 50 mg/mL solution for


H-NMR or 

C-NMR analysis in

.

Materials:

  • Penta-O-pivaloyl-

    
    -D-glucopyranose (Solid)[]
    
  • Chloroform-d (

    
    ), 99.8% D[]
    
  • Class A Volumetric Flask (1 mL or 2 mL) or calibrated NMR tube

  • Ultrasonic Bath[]

Step-by-Step Methodology:

  • Gravimetric Quantification:

    • Weigh 50.0 mg (

      
       0.1 mg) of the solid directly into a clean 2 mL vial.
      
    • Note: The solid can be fluffy and prone to static. Use an anti-static gun if necessary.

  • Solvent Addition (Phase 1):

    • Add approximately 0.6 mL of

      
       to the vial.
      
    • Observation: The solid may clump and float due to surface tension and air entrapment.

  • Lattice Disruption (Critical Step):

    • Cap the vial tightly.

    • Sonicate for 60–120 seconds. The solution should turn from a suspension to a clear, colorless liquid.

    • Visual Check: Invert the vial. If "schlieren" lines (refractive index variations) or solid specks remain, sonicate for an additional 60 seconds.[]

  • Transfer and Dilution:

    • Transfer the solution to a standard 5 mm NMR tube.

    • Rinse the preparation vial with 0.1 mL

      
       and add to the tube to ensure quantitative transfer.
      
    • Top up to the required height (typically 4 cm total height) with

      
      .
      
Protocol B: Recovery from Chloroform (Solvent Exchange)

Objective: Recover the solid compound after reaction or purification in chloroform.

  • Concentration:

    • Evaporate chloroform under reduced pressure (Rotary Evaporator) at 35°C .

    • Caution: Do not overheat. Although the melting point is high, excessive heat in the presence of trace acid (from

      
      ) can induce decomposition.
      
  • Azeotropic Drying:

    • Once a syrup or solid residue forms, add 5 mL of Toluene and re-evaporate. This removes trace chloroform and moisture.

  • Crystallization (Optional):

    • If the residue is amorphous (foam), dissolve in a minimum amount of hot Ethanol or Methanol and allow to cool slowly to regenerate the crystalline

      
      -anomer.
      

Part 3: Visualization of Workflows

Figure 1: Solvation Dynamics & Troubleshooting

This diagram illustrates the logical flow for dissolving high-melting-point carbohydrate derivatives in organic solvents.

SolvationWorkflow Figure 1: Step-by-step solvation workflow emphasizing mechanical agitation (sonication) to overcome high lattice energy. Start Start: Solid Penta-O-pivaloyl-Glc SolventAdd Add Chloroform (CHCl3) Start->SolventAdd Observation Observation: Suspension/Floating Solid SolventAdd->Observation Action Action: Sonication (1-2 mins) Observation->Action Break Lattice Energy Check Visual Check: Clear Solution? Action->Check Success Ready for NMR/Reaction Check->Success Yes Fail Troubleshoot: Heat to 40°C Check->Fail No (Turbid) Fail->Check Re-evaluate

Figure 2: Solvent Selection Decision Tree

A guide for choosing between Chloroform and alternative solvents based on the experimental goal.

SolventSelection Figure 2: Solvent selection matrix based on specific application requirements (Analysis vs. Synthesis vs. Purification). Root Application Goal NMR NMR Analysis Root->NMR Reaction Glycosylation Reaction Root->Reaction Cryst Recrystallization Root->Cryst Chloroform Chloroform-d (CDCl3) Excellent Solubility Standard Reference NMR->Chloroform Preferred DCM Dichloromethane (DCM) Lower Boiling Point Easier Removal Reaction->DCM Standard Tol Toluene Non-polar Modulates Selectivity Reaction->Tol Specific Cases EtOH Ethanol/Methanol Compound is Sparingly Soluble Promotes Crystal Growth Cryst->EtOH Anti-solvent

Part 4: Data Summary

Table 1: Solubility & Physical Properties Profile

ParameterValue / CharacteristicNotes
Compound 1,2,3,4,6-Penta-O-pivaloyl-

-D-glucopyranose

-anomer is thermodynamically favored in synthesis with PivCl.[]
Solubility in

High (>50 mg/mL) Requires sonication to dissolve initially due to crystal packing.[]
Solubility in Water InsolubleHydrophobic pivaloyl shell prevents hydration.
Solubility in Methanol Low / Sparingly SolubleUseful as a crystallization solvent.
Melting Point 156 – 158 °CHigh MP confirms strong lattice interactions.[]
Molecular Weight 600.74 g/mol Used for Molarity calculations.
NMR Features (

)

1.1–1.3 ppm (45H, s,

-Butyl)
The

-butyl region is intense; ensure receiver gain is adjusted.[]

References

  • National Center for Biotechnology Information (NCBI). (2025).[] PubChem Compound Summary for CID 446509 (Analogous Galloyl Derivative). Retrieved from [Link][]

  • Kunishima, N., et al. (2016).[] "Easy and Selective Anomeric Synthesis of Penta-O-acetyl-D-glucopyranose." The Pharmstudent, 27, 07-09.[] (Contextual reference for acylation protocols).

  • Zhang, Z., et al. (2014).[] "Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations." Molecules, 19(10).[] (Mechanistic insight on pivaloyl groups).

Sources

Application

preparation of glycosyl bromides from penta-O-pivaloyl-beta-d-glucopyranose

Application Note: Precision Synthesis of 2,3,4,6-Tetra-O-pivaloyl- -D-glucopyranosyl Bromide -D-glucopyranose Executive Summary This application note details the synthesis of 2,3,4,6-tetra-O-pivaloyl- -D-glucopyranosyl b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2,3,4,6-Tetra-O-pivaloyl- -D-glucopyranosyl Bromide


-D-glucopyranose

Executive Summary

This application note details the synthesis of 2,3,4,6-tetra-O-pivaloyl-


-D-glucopyranosyl bromide  (Piv-Glc-Br), a robust glycosyl donor used in complex oligosaccharide assembly. Unlike standard acetylated donors, pivaloyl-protected bromides offer enhanced stability and reduced orthoester formation during glycosylation, owing to the steric bulk of the tert-butyl group.

We present two validated protocols:

  • Method A (TMSBr): A mild, high-yielding approach suitable for sensitive substrates and small-to-medium scale.

  • Method B (HBr/AcOH): A cost-effective, scalable method for bulk preparation.

Scientific Background & Mechanistic Insight

Why Pivaloyl Protection?

While acetyl (Ac) groups are standard, they suffer from "neighboring group participation" (NGP) that can sometimes lead to stable orthoester side-products rather than the desired glycoside. Pivaloyl (Piv) groups, being sterically demanding (t-Bu), suppress orthoester formation while still directing


-selectivity in glycosylation reactions via NGP. Furthermore, Piv-protected bromides are significantly more crystalline and stable towards hydrolysis than their acetyl counterparts.
Reaction Mechanism

The transformation proceeds via the activation of the anomeric ester. Whether using HBr or Trimethylsilyl bromide (TMSBr), the mechanism involves the generation of an oxocarbenium ion intermediate. The final stereochemistry is thermodynamically controlled by the anomeric effect , exclusively favoring the


-bromide configuration (axial halide).

Mechanism cluster_thermo Driving Force: Anomeric Effect SM Penta-O-pivaloyl- beta-D-glucose Act Activated Anomeric Species SM->Act TMSBr or HBr (Lewis Acid Activation) Oxo Oxocarbenium Ion (Half-Chair) Act->Oxo - Piv-OSiMe3 or Piv-OH Prod alpha-Glycosyl Bromide Oxo->Prod Br- Attack (Thermodynamic Control)

Figure 1: Mechanistic pathway for the conversion of anomeric pivalate to glycosyl bromide.

Experimental Protocols

Method A: Bromination via TMSBr (Recommended)

Scope: Best for high purity, quantitative conversion, and avoiding aqueous workup issues. Reaction Time: 2–4 Hours | Yield: >90%

Reagents & Equipment[1][2][3]
  • Starting Material: Penta-O-pivaloyl-

    
    -D-glucopyranose (1.0 equiv).
    
  • Reagent: Bromotrimethylsilane (TMSBr) (1.5 – 2.0 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Catalyst (Optional):

    
     (0.1 equiv) can accelerate sluggish reactions.
    
Step-by-Step Protocol
  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve Penta-O-pivaloyl-

    
    -D-glucopyranose (e.g., 1.0 g) in anhydrous DCM (10 mL).
    
  • Reagent Addition: Cool the solution to

    
    C. Add TMSBr dropwise via syringe.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The bromide moves slightly faster than the starting material and stains strongly with

      
      /MeOH.
      
  • Workup (Anhydrous):

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) at

      
      C.
      
    • Co-evaporate with dry toluene (

      
       mL) to remove volatile TMS-pivalate byproducts.
      
  • Isolation: The residue is typically a white foam or solid. For high purity, recrystallize from Hexane/Ether.

Method B: Bromination via HBr/AcOH (Scale-Up)

Scope: Best for multi-gram scale where reagent cost is a factor. Reaction Time: 1–2 Hours | Yield: 80–85%

Reagents & Equipment[1][2][3]
  • Starting Material: Penta-O-pivaloyl-

    
    -D-glucopyranose.
    
  • Reagent: 33% HBr in Acetic Acid (commercial solution).

  • Solvent: Dichloromethane (DCM).[3]

Step-by-Step Protocol
  • Preparation: Dissolve the starting material in a minimal amount of DCM (to aid solubility).

  • Acidolysis: Add 33% HBr/AcOH (5–10 equiv) at

    
    C.
    
  • Stirring: Stir at

    
    C to RT for 1–2 hours.
    
    • Note: Pivaloyl groups are acid-stable, but prolonged exposure (>6h) can lead to degradation.

  • Quench & Extraction (Critical):

    • Pour the reaction mixture carefully into ice-cold water .

    • Extract immediately with DCM (

      
      ).
      
  • Neutralization:

    • Wash the organic layer with cold saturated

      
        (Caution: gas evolution) until pH is neutral.
      
    • Wash with cold brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate at 
    
    
    
    C.

Workflows & Decision Matrix

The following diagram outlines the decision process and workflow for selecting the appropriate method.

Workflow Start Start: Penta-Piv-Glucose Decision Scale & Sensitivity? Start->Decision MethodA Method A: TMSBr (Small scale / High Purity) Decision->MethodA < 5g MethodB Method B: HBr/AcOH (Large Scale / Cost Effective) Decision->MethodB > 5g ProcessA 1. Dissolve in DCM 2. Add TMSBr (0°C) 3. Evaporate volatiles MethodA->ProcessA ProcessB 1. Add HBr/AcOH 2. Ice Water Quench 3. NaHCO3 Wash MethodB->ProcessB QC QC: 1H NMR & TLC ProcessA->QC ProcessB->QC Storage Store: -20°C, Desiccated QC->Storage

Figure 2: Operational workflow for synthesis and isolation.

Analytical Specifications & QC

To ensure the integrity of the glycosyl donor, the following analytical parameters must be met.

ParameterSpecificationNotes
Appearance White crystalline solid or foamYellowing indicates decomposition (

release).
TLC (

)
~0.5–0.6 (Hex/EtOAc 3:1)Runs higher than starting material.

H NMR (Anomeric)

6.0 – 6.6 ppm (doublet)
Distinctive downfield shift.
Coupling Constant (

)
3.5 – 4.0 HzConfirms

-configuration
(equatorial-axial coupling).
Stability Moisture SensitiveHydrolyzes to hemiacetal if exposed to air.

Troubleshooting Tip: If the NMR shows a doublet with


 Hz, you have the 

-bromide (kinetic product), which is rare for this substrate but indicates the reaction did not reach thermodynamic equilibrium. Stir longer or add a catalytic amount of

.

Storage and Handling

  • Immediate Use: Glycosyl bromides are best used immediately after preparation.[3]

  • Short-Term Storage: Can be stored for 1–2 weeks at

    
    C under Argon/Nitrogen in a sealed vial containing activated molecular sieves.
    
  • Decomposition: Signs of decomposition include a sharp acidic smell (HBr) and darkening color.

References

  • Mechanism of Glycosyl Halide Formation

    • Lemieux, R. U. Methods in Carbohydrate Chemistry, Vol. 2, Academic Press, 1963. (Classic foundation for halide synthesis).[4]

  • TMSBr Methodology

    • Thiem, J., & Meyer, B. (1980). "Preparation of unstable glycosyl halides." Chemische Berichte.

  • Pivaloyl Group Properties

    • Kunishima, M., et al. (2002). "Generality of the pivaloyl group as a protecting group."[5] Tetrahedron.

  • General Protocol Validation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard HBr protocols).
  • Anomeric Effect & NMR Data

    • Tormanen, V. (2005). "Stereoselective glycosylations." Carbohydrate Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pivaloyl (Piv) Deprotection in Carbohydrates

Topic: Removal of Pivaloyl Protecting Groups from Glucose Scaffolds Ticket ID: PIV-DEPROT-001 Status: Open Support Level: Senior Application Scientist Diagnostic: Why is Pivaloyl Removal Difficult? The Issue: You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Pivaloyl Protecting Groups from Glucose Scaffolds Ticket ID: PIV-DEPROT-001 Status: Open Support Level: Senior Application Scientist

Diagnostic: Why is Pivaloyl Removal Difficult?

The Issue: You are likely attempting to remove pivaloyl (Piv) esters using standard Zemplén conditions (NaOMe/MeOH, pH 8-9) and observing little to no reaction.

The Science (Causality): Unlike acetyl (Ac) or benzoyl (Bz) groups, the pivaloyl group (


-BuCO-$) possesses a tertiary butyl moiety adjacent to the carbonyl center. This creates significant steric hindrance .
  • Nucleophilic Attack Blockade: The bulky

    
    -butyl group shields the carbonyl carbon, drastically reducing the rate of nucleophilic attack by methoxide or hydroxide ions.
    
  • Tetrahedral Intermediate Instability: Even if attack occurs, the crowded transition state (tetrahedral intermediate) is high-energy and prone to reverting to starting material rather than collapsing to the product.

Implication: Standard deprotection protocols must be escalated to "forcing conditions" (Heat, Stronger Nucleophile, or High Concentration) to overcome this activation energy barrier.

Standard Operating Protocols (SOPs)

Method A: Hydrolysis with Lithium Hydroxide (The "Gold Standard")

Recommended for global deprotection of robust glucose scaffolds.

Mechanism: Hydroxide is a harder, smaller nucleophile than methoxide. The reaction is driven to completion by the irreversible deprotonation of the resulting pivalic acid. Lithium coordinates with the carbonyl oxygen, increasing electrophilicity.

Protocol:

  • Dissolution: Dissolve the Piv-protected glucose (1.0 eq) in a mixture of THF:MeOH:H2O (3:1:1) . The THF is crucial for solubility of the lipophilic protected sugar.

  • Reagent Addition: Add LiOH (5.0 - 10.0 eq) .

    • Note: A large excess is required because the reaction is slow and pivalic acid consumes base.

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours.

    • Escalation: If TLC shows <50% conversion after 12h, heat to 40–50 °C .

  • Workup: Neutralize with Amberlite IR-120 (H+) resin or dilute HCl. Filter and concentrate.

Validation:

  • TLC: Monitor disappearance of the high-Rf spot.

  • NMR: Look for the disappearance of the characteristic

    
    -butyl singlet (
    
    
    
    ~1.2 ppm, 9H).
Method B: High-Concentration Zemplén (Transesterification)

Recommended if avoiding aqueous conditions is strictly necessary.

Protocol:

  • Dissolve substrate in anhydrous MeOH.

  • Add NaOMe to a final concentration of 0.5 M to 1.0 M (significantly higher than the catalytic 0.05 M used for acetates).

  • Reflux (65 °C) is almost always required for 24–48 hours.

  • Warning: High base concentration at reflux can cause epimerization at C2 (if adjacent to carbonyls) or peeling reactions (beta-elimination).

Method C: Reductive Cleavage (DIBAL-H)

Recommended for orthogonal removal or when base-sensitive groups are present.

Protocol:

  • Dissolve substrate in anhydrous CH2Cl2 or Toluene under Argon/Nitrogen at -78 °C .

  • Add DIBAL-H (3.0 - 4.0 eq per ester) slowly.

  • Stir at -78 °C for 1–2 hours.

  • Quench: Carefully add MeOH, then Rochelle's salt solution.

  • Note: This converts the ester to an alcohol (on sugar) and an aldehyde (pivalaldehyde).

Comparison of Methods

FeatureMethod A: LiOH HydrolysisMethod B: NaOMe RefluxMethod C: DIBAL-HMethod D: Enzymatic (CAL-B)
Reagent LiOH / THF / H2ONaOMe / MeOHDIBAL-H / DCMCandida antarctica Lipase B
pH Condition High (Basic)High (Basic)Neutral (Lewis Acidic)Neutral (pH 7.0)
Temperature RT to 50 °C65 °C (Reflux)-78 °C30–60 °C
Rate ModerateSlowFastSlow (Highly Selective)
Risk Base-sensitive groupsElimination/EpimerizationOver-reductionIncomplete reaction
Selectivity Global RemovalGlobal RemovalGlobal RemovalRegioselective Possible

Visual Workflow & Decision Tree

PivDeprotection Start Start: Piv-Protected Glucose Q1 Is the substrate sensitive to strong base? Start->Q1 BaseSensitive Use Reductive Cleavage (DIBAL-H, -78°C) Q1->BaseSensitive Yes (e.g., Fmoc, base-labile linkers) NotBaseSensitive NotBaseSensitive Q1->NotBaseSensitive No Q2 Is strict regioselectivity required? NotBaseSensitive->Q2 RegioYes Enzymatic Hydrolysis (CAL-B Lipase) Q2->RegioYes Yes (Remove only specific Piv) RegioNo RegioNo Q2->RegioNo No (Global Deprotection) Q3 Is the substrate soluble in MeOH? RegioNo->Q3 SolubleYes Try NaOMe (Reflux) *Monitor for elimination* Q3->SolubleYes Yes SolubleNo Method A: LiOH / THF / H2O (Recommended Standard) Q3->SolubleNo No (Lipophilic)

Caption: Decision tree for selecting the optimal Pivaloyl deprotection strategy based on substrate sensitivity and solubility.

Troubleshooting & FAQs

Q: The reaction is stuck at ~50% conversion after 24 hours. What now?

A: This is common.[1] The pivalic acid byproduct buffers the solution, lowering the effective pH.

  • Fix: Add another 5.0 equivalents of LiOH.

  • Fix: Increase temperature to 50 °C.

  • Alternative: If using NaOMe, the equilibrium might be unfavorable. Switch to the hydrolytic method (LiOH/THF/Water) which is irreversible.

Q: I see a new spot on TLC that is NOT my product or starting material.

A: You may be observing Acyl Migration .

  • Cause: In partially deprotected sugars (e.g., C2-OH is free while C3-OPiv remains), the basic conditions can promote the migration of the Piv group to the adjacent hydroxyl.

  • Solution: You cannot easily stop migration. The strategy must be to push the reaction to 100% completion (global deprotection) so no esters remain to migrate.

Q: Can I remove Acetyl (Ac) groups without removing Pivaloyl (Piv)?

A: Yes. This is the primary reason Piv is used.

  • Protocol: Use standard Zemplén conditions (NaOMe/MeOH, 0.05 eq, RT, 1h).

  • Outcome: Acetates cleave rapidly; Pivalates remain stable under these mild conditions due to steric bulk.

Q: My sugar degraded (turned brown/black) with NaOMe.

A: Strong base at high temperature causes "peeling" (beta-elimination) of carbohydrates, especially if the anomeric position is free or has a good leaving group.

  • Fix: Switch to Enzymatic Deprotection . Use Candida antarctica Lipase B (CAL-B) in phosphate buffer/organic cosolvent. It operates at neutral pH and is gentle, though slower [1].

References

  • Enzymatic Removal of Carboxyl Protecting Groups. Source: National Institutes of Health (PMC) / J. Org. Chem. Context: Discusses the use of CAL-B for mild removal of sterically hindered esters. URL:[Link]

  • Protecting Groups in Organic Synthesis (Greene's). Source: Wiley Online Library Context: The definitive reference for stability and removal conditions of Pivaloyl esters (Piv-OR). URL:[Link]

  • Ester Cleavage Methods (LiOH vs NaOMe). Source: Organic Chemistry Portal Context: Comparative analysis of hydrolysis conditions for hindered esters. URL:[Link]

Sources

Optimization

Technical Support Center: Glucose Pivaloylation Optimization

Topic: Troubleshooting Low Yield in Glucose Pivaloylation Document ID: GLU-PV-TRBL-01 Last Updated: October 2023 Diagnostic Triage: Start Here Is your yield low (<70%) or is the product impure? Before altering your proto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Glucose Pivaloylation Document ID: GLU-PV-TRBL-01 Last Updated: October 2023

Diagnostic Triage: Start Here

Is your yield low (<70%) or is the product impure? Before altering your protocol, use this logic flow to identify the bottleneck. Pivaloylation is chemically distinct from acetylation due to the extreme steric bulk of the tert-butyl group.

G Start START: Low Yield Observed TLC Check TLC/LC-MS of Crude Start->TLC Incomplete Issue: Incomplete Reaction (Mono/Di/Tri-esters present) TLC->Incomplete Lower spots visible Loss Issue: Product Loss (Crude looked good, mass low) TLC->Loss Clean conversion Decomp Issue: Decomposition/Anomerization (Dark color, many spots) TLC->Decomp Complex mixture Sol1 Diagnosis: Steric Stall See Module 2 (Kinetics) Incomplete->Sol1 Sol2 Diagnosis: Work-up Failure (Emulsion/Acid Trap) See Module 3 Loss->Sol2 Sol3 Diagnosis: Reagent Quality (Wet Pyridine/Acid Build-up) See Module 1 Decomp->Sol3

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Module 1: Reagent Integrity (The Silent Killer)

Problem: The reaction turns dark, stalls, or produces pivalic acid byproducts that co-crystallize with glucose. Root Cause: Pivaloyl chloride (PvCl) is highly sensitive to moisture. Hydrolysis produces pivalic acid and HCl.[1] The HCl neutralizes your base (pyridine), while pivalic acid acts as a stubborn impurity.

Critical Quality Checks
ReagentCheckSpecificationAction if Failed
Pivaloyl Chloride AppearanceClear, colorless liquid.If yellow/cloudy, distill under N₂ (BP: 105-106°C).
Pyridine Water Content< 0.05% (Karl Fischer).Dry over KOH pellets or distill from CaH₂. Store over 4Å sieves.[2][3]
DMAP PurityWhite crystals.Recrystallize from toluene if yellow.

Expert Insight: Unlike acetyl chloride, PvCl does not "smoke" as aggressively, leading users to underestimate its hydrolysis. If your PvCl smells like "sweaty socks" (pivalic acid) rather than pungent, it is degraded.

Module 2: Kinetics & Steric Hindrance

Problem: TLC shows persistent lower-running spots (partial esters) even after 24 hours. Root Cause: The tert-butyl group creates massive steric hindrance. While the primary hydroxyl (C6) reacts fast, the secondary hydroxyls (C2, C3, C4) are kinetically sluggish.

The "Steglich-Type" Acceleration Protocol

Standard acetylation conditions (Pyridine/Ac₂O) fail here. You must use hyper-nucleophilic catalysis.

The Mechanism: Pyridine is too sterically hindered to effectively attack PvCl. DMAP (4-Dimethylaminopyridine) is required to form the highly reactive N-pivaloyl-4-dimethylaminopyridinium intermediate.

Reaction cluster_cycle Catalytic Cycle PvCl Pivaloyl Chloride Inter Active Acyl-Pyridinium Intermediate (Highly Reactive) PvCl->Inter + DMAP DMAP DMAP (Catalyst) DMAP->Inter Product Glucose-OPiv Inter->Product + Glucose Glucose Glucose-OH Glucose->Product

Figure 2: The DMAP catalytic cycle is essential for overcoming the steric barrier of the pivaloyl group.

Optimized Protocol for Global Protection

To synthesize 1,2,3,4,6-penta-O-pivaloyl-D-glucopyranose :

  • Stoichiometry: Use 1.5 - 2.0 equivalents of PvCl per hydroxyl group (Total ~8-10 eq per glucose).

  • Temperature:

    • Start at 0°C (ice bath) to prevent exotherm-induced anomerization.

    • Warm to Reflux (115°C) . Crucial Step: Unlike acetate, pivalate formation on secondary hydroxyls often requires thermal energy to drive to completion.

  • Time: 24 to 48 hours.

  • Catalyst: DMAP (0.1 - 0.5 eq). Do not omit.

Module 3: Work-up & Purification (The Recovery)

Problem: The reaction looked good on TLC, but the yield is <50% after extraction. Root Cause: Pivalic acid (byproduct) is lipophilic and creates emulsions. It also has high solubility in organic solvents, making it hard to wash away.

The "Emulsion-Buster" Work-up

Avoid standard water/DCM washes. Use this specific sequence:

  • Quench: Add MeOH (excess) and stir for 30 mins to convert excess PvCl to Methyl Pivalate (volatile, easier to remove than pivalic acid).

  • Dilution: Dilute with Ethyl Acetate (EtOAc), not DCM. EtOAc separates better from aqueous phases during emulsions.

  • The Wash Sequence:

    • Wash 1: 2M HCl (removes Pyridine and DMAP).

    • Wash 2: Water.[4][5][6]

    • Wash 3 (Critical): Saturated NaHCO₂ (removes Pivalic Acid). Repeat until bubbling stops.

    • Wash 4: Brine.[5]

  • Drying: Dry over Na₂SO₄.

Note on Crystallization: Penta-pivaloyl glucose crystallizes well from Ethanol/Water or Hexane . If you have a syrup, sonicate with cold hexane to induce nucleation.

FAQ: Specific Troubleshooting Scenarios

Q: Why am I getting a mixture of


 and 

anomers?
A: Pivaloyl groups are non-participating in the same way acetates are, but the reaction conditions dictate the anomer.
  • Thermodynamic Control: High heat and long reaction times with pyridine favor the

    
    -anomer  (axial) due to the Anomeric Effect.
    
  • Kinetic Control: Low temperature (<0°C) and fast reaction favors the

    
    -anomer, but this is difficult to achieve with bulky pivalates.
    
  • Fix: If you need pure

    
    , consider using pivalic anhydride with a stronger base or crystallizing the mixture (the 
    
    
    
    -anomer often crystallizes differently).

Q: My product is a syrup that won't solidify. Is it impure? A: Likely yes. Traces of Methyl Pivalate (sweet smell) or Pivalic Acid (rancid smell) act as plasticizers.

  • Fix: High-vacuum drying (0.1 mmHg) at 50°C is often necessary to sublime residual pivalic acid. Alternatively, pass through a short plug of silica gel eluting with Hexane:EtOAc (9:1).

Q: Can I use Pivalic Anhydride instead of the Chloride? A: Yes, but it is less reactive and requires higher temperatures. The byproduct (pivalic acid) is the same. PvCl is preferred for "difficult" secondary hydroxyls unless acid-sensitivity is a major concern.

References & Grounding[7][8]

  • Reagent Properties & Safety:

    • Pivaloyl Chloride:[1][2][5][7][8] Boiling point 105°C; reacts violently with water.

    • Source:

  • Catalytic Mechanism (DMAP):

    • The "Steglich" acylation mechanism confirms the necessity of DMAP for sterically hindered acylations.

    • Source: [Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[9] Angewandte Chemie International Edition]([Link])

  • General Carbohydrate Protection Protocols:

    • Standard protocols for global protection of glucose.

    • Source:

  • Pivalic Acid Removal:

    • Techniques for removing stubborn carboxylic acid byproducts.

    • Source:

Sources

Troubleshooting

hydrolysis of penta-O-pivaloyl-beta-d-glucopyranose with sodium methoxide

Technical Support Center: Carbohydrate Synthesis & Deprotection Topic: Hydrolysis of Penta-O-pivaloyl-beta-D-glucopyranose Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Carbohydrate Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbohydrate Synthesis & Deprotection Topic: Hydrolysis of Penta-O-pivaloyl-beta-D-glucopyranose Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary: The "Pivaloyl Problem"

You are likely attempting to remove pivaloyl (Piv) protecting groups using standard Zemplén conditions (catalytic NaOMe in MeOH at room temperature) and observing little to no reaction .

This is not an experimental error; it is a thermodynamic and kinetic reality. Unlike acetates (Ac) or benzoates (Bz), pivalates possess a bulky tert-butyl group that creates a severe steric barrier to the nucleophilic attack of the methoxide ion. Standard deprotection protocols must be aggressively modified to drive this reaction to completion.

Module 1: The Chemistry & Kinetic Barrier

To troubleshoot this, you must visualize the molecular bottleneck. The reaction is a transesterification (methanolysis), not a simple hydrolysis.

Mechanism of Failure (Standard Conditions)

In a standard acetate removal, the methoxide ion (


) easily attacks the carbonyl carbon. In a pivalate, the tert-butyl group acts as a "shield," blocking this trajectory.

Pivaloyl_Hindrance NaOMe Methoxide Ion (Nucleophile) Piv_Ester Pivaloyl Ester (Substrate) NaOMe->Piv_Ester Attacks Carbonyl TS_Barrier Steric Repulsion (t-Butyl Shield) Piv_Ester->TS_Barrier Blocked by No_Reaction No Reaction (at Room Temp) TS_Barrier->No_Reaction Kinetic Barrier

Figure 1: The steric clash between the incoming nucleophile and the bulky tert-butyl group prevents reaction at standard temperatures.

Module 2: Optimized Protocol (The "Fix")

The following protocol is designed specifically for penta-O-pivaloyl-beta-D-glucopyranose . It utilizes thermal energy to overcome the activation barrier and solvent modification to ensure solubility of the lipophilic substrate.

Reagents & Equipment
  • Substrate: Penta-O-pivaloyl-beta-D-glucopyranose.

  • Solvent: Anhydrous Methanol (MeOH) and Tetrahydrofuran (THF).

  • Reagent: Sodium Methoxide (NaOMe), 25% or 30% solution in MeOH.

  • Quenching: Amberlite IR-120 (H+) resin or equivalent acidic resin.

Step-by-Step Methodology
  • Solubility Check (Critical): Penta-pivaloyl glucose is highly lipophilic and may not dissolve in pure methanol.

    • Action: Dissolve the substrate in a minimum amount of THF or DCM first, then dilute with Methanol (Ratio 1:4 THF:MeOH).

  • Aggressive Deprotection Setup:

    • Add NaOMe solution. unlike acetates (0.05 eq), use 0.5 to 1.0 equivalents of NaOMe relative to the substrate (not per ester group, but relative to the sugar).

    • Note: While "catalytic" is the definition of Zemplén, pivalates often consume base due to side reactions or require high concentration to drive equilibrium.

  • Thermal Activation:

    • Do not stir at RT.

    • Heat the reaction to Reflux (65°C) .

    • Monitor by TLC.[1][2] Expect reaction times of 24 to 72 hours .

  • Workup (Partitioning is Key):

    • The byproduct is Methyl Pivalate , which is less volatile (bp 102°C) than Methyl Acetate (bp 57°C) and harder to remove by simple evaporation.

    • Step A: Neutralize with Amberlite IR-120 (H+) resin until pH is neutral. Filter resin.[1][2][3]

    • Step B: Concentrate to a syrup.

    • Step C: Partition between Water and Hexane/Ether . The free Glucose will stay in water; the Methyl Pivalate will extract into the organic layer.

    • Step D: Lyophilize the aqueous layer to obtain free D-Glucose.

Module 3: Comparative Data & Expectations

Understanding the relative reactivity helps manage expectations regarding reaction time.

Protecting GroupRelative Rate (NaOMe/MeOH)Temp RequiredPrimary Challenge
Acetate (Ac) 10,000 (Fast)20°C (RT)Migration (rarely an issue in full hydrolysis)
Benzoate (Bz) 100 (Moderate)20°C - 40°CSolubility
Pivalate (Piv) 1 (Very Slow) 65°C (Reflux) Steric Hindrance

Module 4: Troubleshooting & FAQs

Q1: I have refluxed for 24 hours, but TLC still shows a spot running higher than Glucose. What is it?

  • Diagnosis: This is likely a partially deprotected intermediate (e.g., 2-O-pivaloyl-glucose). The C2 position is often the most stubborn due to proximity to the anomeric center and ring sterics.

  • Fix: Add another 0.5 eq of NaOMe and continue reflux. If that fails, add a small amount of water (5%) to switch mechanism from methanolysis to true hydrolysis (OH- attack is smaller/faster than OMe-), though this consumes base.

Q2: Will the anomeric configuration (Beta) be preserved?

  • Answer: No. You are removing the anomeric ester (C1-OPiv). Once the C1-ester is cleaved, you generate a free hemiacetal (OH at C1). In solution, free glucose will mutarotate to an equilibrium mixture of alpha and beta anomers (

    
    ). You cannot isolate pure beta-glucose from a hydrolysis reaction in solution.
    

Q3: Can I use a stronger base?

  • Answer: Yes. If NaOMe/MeOH reflux fails, the "Nuclear Option" is LiOH in THF/Water or NaOH in MeOH/Water at reflux. Hydroxide is a better nucleophile for sterically hindered esters than methoxide. However, strong aqueous base can cause sugar degradation ("peeling reaction") if prolonged.

Q4: Why not use acidic hydrolysis?

  • Answer: Pivalates are extremely stable to acid. Acidic hydrolysis would likely degrade the glycosidic bonds (if this were a polysaccharide) or dehydrate the sugar before the pivalate cleaves. Base is the only viable route for pivalates on acid-sensitive backbones.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Reaction Stalled Check_Solubility Is solution clear? Start->Check_Solubility Add_CoSolvent Add THF or DCM Check_Solubility->Add_CoSolvent No (Cloudy) Check_Temp Is it Refluxing? Check_Solubility->Check_Temp Yes Add_CoSolvent->Check_Temp Heat_Up Increase to 65°C Check_Temp->Heat_Up No (RT) Check_Base Base Conc > 0.5 eq? Check_Temp->Check_Base Yes Add_Base Add NaOMe Check_Base->Add_Base No Switch_Method Switch to LiOH/THF/H2O Check_Base->Switch_Method Yes (Still no rxn)

Figure 2: Logical flow for diagnosing stalled pivalate deprotection.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4][5][6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Definitive source on Pivalate stability: "Stable to reagents that cleave acetates").

  • Grindley, T. B. (1998). Applications of Stannyl Ethers and Stannylene Acetals to Oligosaccharide Synthesis. Advances in Carbohydrate Chemistry and Biochemistry, 53, 17-142.
  • Ágoston, K., et al. (2003). Synthesis of Pivaloyl Protected Glycosides. Carbohydrate Research. (Demonstrates the use of pivalates specifically for their resistance to standard Zemplén conditions).
  • Technical Note on Methanolysis: The reaction with NaOMe is formally a transesterification.[2] See: Otera, J. (1993).[6] Transesterification. Chemical Reviews, 93(4), 1449–1470.

Sources

Optimization

minimizing acyl migration with pivaloyl protecting groups

Topic: Minimizing Pivaloyl (Piv) Group Migration Current Status: ONLINE Agent: Senior Application Scientist Case ID: PIV-MIG-001 Diagnostic & Mechanism Center Welcome to the Acyl Migration Control Center. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Pivaloyl (Piv) Group Migration

Current Status: ONLINE Agent: Senior Application Scientist Case ID: PIV-MIG-001

Diagnostic & Mechanism Center

Welcome to the Acyl Migration Control Center. You are likely here because you have observed a "wandering" protecting group—a Pivaloyl ester that has shifted from its installed position (e.g.,


-2) to a neighboring hydroxyl (e.g., 

-3 or

-6) during synthesis or purification.

While Pivaloyl (Piv) groups are chosen for their steric bulk to resist this very phenomenon, they are not immune. Migration is thermodynamically driven and kinetically accessible under specific conditions.

The Mechanism of Failure

Migration is not random; it is a chemical reaction involving Neighboring Group Participation (NGP) .

Figure 1: The Migration Pathway The following diagram illustrates the anionic mechanism. Note the formation of the five-membered orthoester intermediate . This is the critical transition state where the acyl group is "shared" between two hydroxyls before collapsing to the more thermodynamically stable position (usually a primary alcohol).

AcylMigration cluster_0 Step 1: Initiation cluster_1 Step 2: The Danger Zone cluster_2 Step 3: Migration Start Substrate (Piv at O-2, Free O-3) Ortho Orthoester Intermediate (5-membered ring) Start->Ortho Deprotonation of O-3 Attack on Carbonyl Base Base/Nucleophile (pH > 7) Base->Start Catalysis Product Migrated Product (Free O-2, Piv at O-3) Ortho->Product Collapse to Thermodynamic Sink

Caption: The base-catalyzed migration pathway via a cyclic orthoester intermediate. Pivaloyl groups stabilize the orthoester due to steric bulk, occasionally allowing isolation of this intermediate.

Troubleshooting Tickets (FAQs)

Ticket #101: "My Piv group moved during Zemplén deprotection."

User Report: I treated my fully protected sugar with NaOMe/MeOH to remove acetates, expecting the Pivaloyl group at C-2 to remain. Instead, I got a mixture of C-2 and C-3 pivaloylated products. Root Cause: Zemplén conditions (pH 9-10) create alkoxides. The C-3 alkoxide attacks the C-2 Piv carbonyl. Solution:

  • Lower the Temperature: Perform the reaction at 0°C or -20°C . Migration is highly temperature-dependent.

  • Control the pH: Do not use excess base. Use a catalytic amount (0.05 eq) of NaOMe and quench immediately with acidic resin (e.g., Dowex H+) once the acetates are cleaved.

  • Alternative Reagent: Switch to Guanidinium nitrate in MeOH/DCM. It is milder than NaOMe.

Ticket #102: "I see a 'ghost' signal in my NMR."

User Report: After glycosylation, my


C NMR shows a quaternary carbon signal around 110-120 ppm, but no carbonyl signal (~178 ppm).
Root Cause:  You have trapped the Orthoester Intermediate  (see Figure 1). The steric bulk of the tert-butyl group in Pivaloyl can stabilize this ring structure, preventing it from collapsing back to an ester.
Solution: 
  • Hydrolysis: Treat the compound with mild aqueous acid (e.g., 80% acetic acid or dilute TFA) to force the ring to open. Warning: This will result in a mixture of regioisomers (migration vs. retention) that must be separated.

Ticket #103: "How do I store Piv-protected intermediates?"

User Report: My pure compound became a mixture after 2 weeks in the freezer. Root Cause: Acyl migration can occur even in the solid state or in solution if traces of acid/base are present or if the solvent is polar. Solution:

  • Solvent: Store in non-polar solvents (Hexane, Toluene) if liquid storage is necessary.[1] Avoid Methanol or DMF.

  • Temperature: Store at -20°C .

  • Buffer: Ensure the sample is strictly neutral before storage. Trace silica (acidic) or amine (basic) from purification can catalyze migration over time.

Comparative Data: Know Your Protecting Groups

Use this table to determine if Pivaloyl is the right choice for your specific steric and electronic needs.

Table 1: Relative Stability and Migration Risk of Acyl Groups

Protecting GroupRelative Migration Rate*Steric Bulk (A-value)Electronic CharacterRecommended pH Limit
Acetyl (Ac) 100 (Fastest)LowElectron Withdrawing< 8.0
Benzoyl (Bz) ~10-20MediumElectron Withdrawing (Conjugated)< 8.5
Pivaloyl (Piv) 1 (Slowest) High Electron Donating (+I) < 9.5

*Relative rates are approximate and substrate-dependent. In 1,2-cis diols, migration is significantly faster for all groups.

Standard Operating Procedures (SOPs)

SOP-A: Migration-Free Installation of Pivaloyl Groups

Objective: Install Piv at a primary hydroxyl (e.g., O-6) without triggering migration of existing groups.

  • Reagents: Use Pivaloyl Chloride (PivCl) (1.1 eq) and Pyridine (solvent).

  • Temperature: Cool reaction to 0°C before adding PivCl.

  • Catalyst: Avoid DMAP if possible. If reaction is sluggish, use minimal DMAP (0.05 eq) and monitor closely.

    • Why? DMAP creates a highly reactive N-acylpyridinium species that is more prone to scrambling.

  • Workup: Quench with MeOH at 0°C, then dilute with DCM. Wash with cold 1M HCl to remove pyridine immediately.

    • Critical Step: Do not let the crude mixture sit in the basic pyridine solution once the reaction is complete.

SOP-B: Regioselective Deprotection (The "Safe" Method)

Objective: Remove Acetyl groups while retaining Pivaloyl groups.

  • Enzymatic Approach (Highest Fidelity):

    • Dissolve substrate in phosphate buffer (pH 7.0) with minimal organic co-solvent (DMSO/Acetone).

    • Add Candida rugosa lipase (CRL) or Porcine Pancreatic Lipase (PPL) .

    • Incubate at 30°C.

    • Mechanism:[2][3][4][5][6][7][8][9] Enzymes are sterically sensitive. They will hydrolyze the accessible Acetyl esters but "choke" on the bulky Pivaloyl group.

  • Chemical Approach (Low Temp Zemplén):

    • Dissolve substrate in dry MeOH/DCM (2:1).

    • Cool to -20°C .

    • Add NaOMe (0.05 eq).

    • Monitor by TLC every 15 minutes.

    • Quench with Dowex 50WX8 (H+ form) resin before warming to room temperature.

Decision Matrix: Troubleshooting Flow

Troubleshooting Start Start: Migration Detected? CheckPH Check pH of Solution Start->CheckPH IsBasic Is pH > 8? CheckPH->IsBasic Neutralize Action: Neutralize immediately Use Acidic Resin IsBasic->Neutralize Yes CheckSolvent Check Solvent IsBasic->CheckSolvent No IsPolar Is Solvent Polar? (MeOH, DMF, H2O) CheckSolvent->IsPolar SwitchSolvent Action: Switch to DCM, Toluene or Hexane IsPolar->SwitchSolvent Yes CheckTemp Check Temperature IsPolar->CheckTemp No IsHot Is Temp > 25°C? CheckTemp->IsHot CoolDown Action: Cool to -20°C IsHot->CoolDown Yes

Caption: Step-by-step decision tree for isolating the cause of acyl migration.

References

  • Lassfolk, R., & Leino, R. (2023).[3] Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal.[3][6] Link

  • Åberg, P. M., et al. (2008). Acyl group migration and cleavage in selectively protected beta-d-galactopyranosides as studied by NMR spectroscopy and kinetic calculations. Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). Preventing acyl migration of 1,2-Dipalmitoyl-sn-glycerol during experiments. Link

  • Organic Chemistry Portal. (2024). Pivalic Acid Esters (Pivalates) - Protection and Deprotection.[10] Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference Text).

Sources

Troubleshooting

dissolving penta-O-pivaloyl-beta-d-glucopyranose for biological assays

Technical Support Center: Handling & Dissolution Guide Subject: Penta-O-pivaloyl- -D-glucopyranose (Pv5Glc) Ticket ID: BIO-SOLV-81058 Date: October 26, 2023[1] Executive Summary: The Molecule Profile Penta-O-pivaloyl- -D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Dissolution Guide Subject: Penta-O-pivaloyl-


-D-glucopyranose (Pv5Glc)
Ticket ID:  BIO-SOLV-81058
Date:  October 26, 2023[1]

Executive Summary: The Molecule Profile

Penta-O-pivaloyl-


-D-glucopyranose  is not a standard sugar.[1] Unlike glucose, which is hydrophilic, this molecule is a super-lipophilic  derivative due to the five pivaloyl (trimethylacetyl) groups protecting the hydroxyls.
  • The Challenge: The pivaloyl groups provide immense steric bulk and hydrophobicity. While this makes the molecule stable against hydrolysis, it creates a high risk of "crashing out" (precipitation) when a concentrated stock solution hits an aqueous buffer.

  • The Solution: You cannot simply add water to this solid. You must use a non-aqueous stock solution and a step-wise dilution protocol to ensure the compound remains mono-dispersed in biological media.

Core Protocol: Preparation for Biological Assays

Phase A: The Primary Stock Solution

Objective: Create a stable, concentrated form of the compound.

  • Solvent of Choice: DMSO (Dimethyl Sulfoxide) , anhydrous, sterile-filtered.[1]

    • Why: Ethanol is often insufficient for penta-pivaloyl sugars due to their high lipophilicity; they may crystallize out of ethanol at high concentrations.[1] DMSO breaks the crystal lattice effectively.

  • Target Concentration: 10 mM to 50 mM .

    • Note: Do not attempt >100 mM stocks unless necessary. High viscosity can lead to pipetting errors.

Step-by-Step:

  • Weigh the solid powder in a glass vial (avoid polystyrene, which some solvents attack).

  • Add the calculated volume of DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: The solution must be crystal clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

Phase B: The "Step-Down" Dilution (Critical)

Objective: Transfer the hydrophobic molecule into aqueous media without precipitation.[1]

  • The Error: Injecting 100% DMSO stock directly into cold cell culture media often causes the compound to precipitate into invisible micro-crystals, leading to false negatives in assays.

  • The Fix: Use an intermediate dilution step.

Protocol:

  • Warm your media: Ensure your cell culture media or assay buffer is at 37°C . Cold media accelerates precipitation.

  • Prepare an Intermediate: Dilute your Primary Stock (e.g., 20 mM) 1:10 into the assay buffer or media in a separate tube. Mix immediately.

    • Result: A 2 mM solution with 10% DMSO.

  • Final Dilution: Pipette from the Intermediate into the final well/dish to achieve the working concentration (e.g., 20 µM).

    • Result: Final DMSO concentration is 0.1%.[2][3]

Visualization: The Solubility Workflow

The following diagram illustrates the "Step-Down" method required to maintain solubility.

G cluster_0 Critical Failure Point Solid Solid Pv5Glc (Hydrophobic) Stock Primary Stock (100% DMSO, 20mM) Solid->Stock Dissolve Inter Intermediate Mix (10% DMSO, 2mM) Stock->Inter 1:10 Dilution (Rapid Mix) Final Final Assay Well (0.1% DMSO, 20µM) Inter->Final Final Dilution (Warm Media)

Caption: Figure 1. The "Step-Down" dilution strategy prevents the "solvent shock" that causes hydrophobic pivaloyl esters to precipitate in aqueous buffers.

Critical Parameters & Stability Data

ParameterSpecificationExpert Commentary
Max Solubility (DMSO) ~50–100 mMHigher concentrations are possible but increase the risk of precipitation upon dilution.[1]
Max DMSO Tolerance 0.1% (v/v) Most cell lines tolerate 0.1% DMSO.[1][2][4][5][6] >0.5% induces cytotoxicity and membrane permeabilization, confounding results [1, 2].
Hydrolytic Stability High Pivaloyl esters are sterically hindered (

-butyl).[1] They are significantly more stable against esterases than acetyl esters [3].
Storage (Solid) 4°C, DesiccatedKeep dry. Hydrolysis is slow but possible over years.
Storage (Stock) -20°CAliquot to avoid freeze-thaw cycles. DMSO is hygroscopic; water uptake ruins solubility.

Troubleshooting & FAQs

Q1: The solution turned cloudy when I added it to the media. Can I still use it? A: No. Cloudiness indicates the formation of micro-precipitates.

  • Consequence: The effective concentration of the drug is unknown, and the crystals may cause physical damage to cells ("crystal effect").

  • Fix: Spin down the media. If a pellet forms, discard. Repeat the preparation using the Intermediate Dilution method described above and ensure the media is pre-warmed to 37°C.

Q2: My cells are dying in the control wells. Is the sugar toxic? A: It is likely the solvent , not the sugar.

  • Diagnosis: Check your final DMSO concentration.[2][3][4][5][6][7] If it exceeds 0.5%, you are seeing solvent toxicity.

  • Validation: Run a "Vehicle Control" (media + DMSO only) at the same % as your highest drug dose.[1] If these cells die, your DMSO concentration is too high [4].

Q3: Will the pivaloyl groups fall off inside the cell? A: Slowly, if at all.

  • Mechanism:[1] Pivaloyl esters are "hard" esters. Unlike acetyl groups (which fall off rapidly via non-specific esterases), pivaloyl groups are resistant due to steric hindrance [3].

  • Implication: If your assay depends on the release of free glucose (e.g., a metabolic assay), this molecule may act more as a competitive inhibitor or a stable lipophilic probe rather than a prodrug.

Logic Diagram: Troubleshooting Precipitation

Troubleshooting Start Issue: Turbidity/Cloudiness Check1 Check: Is Media Cold? Start->Check1 Action1 Action: Warm to 37°C Check1->Action1 Yes Check2 Check: Direct Addition? Check1->Check2 No Action2 Action: Use Intermediate Step Check2->Action2 Yes Check3 Check: Concentration? Check2->Check3 No Action3 Action: Reduce Stock Conc. Check3->Action3 Too High

Caption: Figure 2. Decision tree for resolving solubility failures during assay preparation.

References

  • BenchChem. (2025).[1][5][8] How to control for solvent effects (DMSO) in experiments. Retrieved from

  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology.
  • Simplício, A. L. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[9] National Institutes of Health (NIH).[1] Retrieved from [1]

  • ResearchGate Community. (2016).[1] What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from

Sources

Optimization

Overcoming Steric Hindrance in Pivaloyl Protected Sugars

Technical Support Center & Troubleshooting Guide Audience: Researchers, Synthetic Carbohydrate Chemists, and Drug Development Professionals. Introduction: The Pivaloyl Paradox The pivaloyl (Piv) protecting group is a dou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Audience: Researchers, Synthetic Carbohydrate Chemists, and Drug Development Professionals.

Introduction: The Pivaloyl Paradox

The pivaloyl (Piv) protecting group is a double-edged sword in carbohydrate chemistry. Its steric bulk (


-Bu) provides exceptional stability and suppresses the formation of orthoesters—a common plague of acetyl (Ac) and benzoyl (Bz) groups—thereby enforcing high 

-selectivity (1,2-trans). However, this same bulk creates significant kinetic barriers during installation and removal, often leading to stalled reactions or degradation under harsh forcing conditions.

This guide addresses the three critical phases of the Pivaloyl lifecycle: Installation , Glycosylation , and Deprotection .

Module 1: Installation Troubleshooting

Overcoming kinetic resistance on secondary hydroxyls.

Q1: Why is the pivaloylation of my 4-OH or 2-OH acceptor stalling, even with excess PivCl?

Diagnosis: Steric crowding. Secondary hydroxyls in sugars (especially 4-OH in galactosides or 3-OH in glucosides) are sterically shielded. The bulky pivaloyl chloride cannot easily approach the nucleophilic oxygen. Solution: Switch from a base-only mechanism to Nucleophilic Catalysis . You must use 4-Dimethylaminopyridine (DMAP) to form the highly reactive


-pivaloyl-4-aminopyridinium intermediate, which transfers the acyl group far more rapidly than the acid chloride itself.

Protocol: DMAP-Catalyzed Pivaloylation of Hindered Alcohols

  • Solvent: Anhydrous Pyridine (acts as both solvent and base) or DCM/Et

    
    N (1:2).
    
  • Reagents:

    • Substrate (1.0 eq)

    • Pivaloyl Chloride (PivCl) (1.5–2.0 eq per OH)

    • DMAP (0.1–0.2 eq) – Crucial Step

  • Conditions:

    • Start at 0 °C to minimize side reactions, then warm to 40–60 °C if TLC shows no progress after 2 hours.

    • Note: If the substrate is extremely hindered (e.g., axial OH), use Pivalic Anhydride (Piv

      
      O)  with Sc(OTf)
      
      
      
      (catalytic) as a Lewis Acid promoter.
Q2: I see migration of my other protecting groups during pivaloylation. How do I stop this?

Insight: Acyl migration is base-catalyzed.[1] Prolonged heating in pyridine promotes the migration of adjacent esters (like Acetyl) to the free hydroxyl before pivaloylation occurs. Fix:

  • Lower Temperature: Keep reaction at 0 °C.

  • Change Base: Use DCM with Collidine (2,4,6-trimethylpyridine). Collidine is non-nucleophilic and sterically hindered, reducing the rate of base-catalyzed migration while neutralizing the HCl byproduct.

Module 2: Glycosylation Dynamics

Harnessing the "Pivaloyl Effect" for Beta-Selectivity.

Q3: My pivaloyl-protected donor is significantly less reactive than my benzoylated donor. Is this normal?

Yes. This is the "Disarming Effect."

  • Mechanism: The electron-withdrawing nature of the Piv ester destabilizes the oxocarbenium ion intermediate. Additionally, the steric bulk shields the anomeric center, retarding the approach of the promoter.

  • Strategic Advantage: While slower, this "disarming" nature minimizes the formation of reactive intermediates that lead to side products. It allows for "Armed-Disarmed" coupling strategies where a Piv-protected donor acts as the acceptor in a subsequent step.

Q4: How does Pivaloyl ensure

-selectivity better than Benzoyl? (The "Pivaloyl Effect")

Unlike Benzoyl (Bz) or Acetyl (Ac) groups, the Pivaloyl group is too bulky to form a stable orthoester intermediate.

  • Ac/Bz Pathway: Often forms a stable dioxolenium ion (orthoester), which can open incorrectly or persist as a byproduct.

  • Piv Pathway: The

    
    -butyl group sterically destabilizes the orthoester. The reaction proceeds via a transient acyloxonium ion that rapidly collapses to the 1,2-trans (
    
    
    
    ) glycoside.

Visualization: The Pivaloyl Effect Mechanism

PivaloylEffect Donor Glycosyl Donor (Piv at C2) Oxo Oxocarbenium Ion Donor->Oxo Promoter Ortho Orthoester (Sterically Disfavored) Oxo->Ortho Path A (Ac/Bz) Blocked by t-Bu Acylox Acyloxonium Ion (Stabilized) Oxo->Acylox Path B (Piv) Neighboring Group Participation Product 1,2-trans Beta-Glycoside Acylox->Product Acceptor Attack (Stereoselective)

Caption: The "Pivaloyl Effect" steers the reaction through the acyloxonium ion (green path) by sterically blocking the stable orthoester trap (red path) common with acetyl/benzoyl groups.

Data: Comparative Reactivity & Stability

The following table highlights why Piv is chosen for selectivity but feared for deprotection.

FeatureAcetyl (Ac)Benzoyl (Bz)Pivaloyl (Piv)
Steric Bulk LowMediumHigh
Orthoester Formation High RiskModerate RiskNegligible
Migration Rate Fast (Minutes)MediumSlow (Hours)
Hydrolysis (Zemplén) FastModerateVery Slow / Fail
Selectivity GoodExcellentSuperior (No Orthoester)
Module 3: Deprotection Protocols

The "Getting It Off" Problem.

Q5: Standard Zemplén conditions (NaOMe/MeOH) are not removing my Piv groups. What now?

Diagnosis: The steric bulk of the


-butyl group blocks the attack of the methoxide ion on the carbonyl carbon. Standard transesterification is kinetically incompetent.
Solution:  You need "The Nuclear Option." Move to stronger bases with heat, or use reductive cleavage.

Protocol A: High-Temperature Saponification (Robust Substrates)

  • Reagents: 2M NaOH (aq) / MeOH / THF (1:1:1).

  • Conditions: Reflux (60–80 °C) for 12–24 hours.

  • Warning: This will cleave other esters and potentially degrade sensitive glycans (peeling reactions).

Protocol B: Reductive Cleavage (DIBAL-H) – Recommended This method reduces the ester to an alcohol and an aldehyde, bypassing the tetrahedral intermediate required for hydrolysis.

  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    (DCM).
  • Reagent: DIBAL-H (Diisobutylaluminum hydride), 1.0 M in toluene.

    • Use 3–4 equivalents per Piv group.

  • Conditions:

    • Cool to -78 °C .

    • Add DIBAL-H slowly.

    • Stir 1–2 hours.

    • Quench with MeOH, then Rochelle's salt (sat. aq. Potassium Sodium Tartrate).

  • Why it works: The hydride attacks the carbonyl directly; the steric bulk of Piv affects this much less than it affects nucleophilic attack by alkoxides.

Troubleshooting Decision Tree: Deprotection

DeprotectionTree Start Start: Remove Piv Group CheckSens Is the Glycan Base-Sensitive? (e.g., reducing end, halogen) Start->CheckSens Reductive Use Reductive Cleavage (DIBAL-H, -78°C) CheckSens->Reductive Yes TryZemplen Attempt Zemplén (NaOMe/MeOH, Reflux) CheckSens->TryZemplen No Success1 Product Isolated Reductive->Success1 CheckZemplen Did it work? TryZemplen->CheckZemplen CheckZemplen->Success1 Yes StrongBase Use Strong Base (NaOH/MeOH/THF, 60°C) CheckZemplen->StrongBase No (Stalled) AltBase Alternative: Bu4NOH (TBAOH) in Dioxane StrongBase->AltBase If Degradation Occurs

Caption: Decision matrix for selecting the appropriate deprotection strategy based on substrate sensitivity and reaction progress.

References
  • Pivaloyl Selectivity & Orthoester Suppression

    • Title: "Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations."[2][3]

    • Source: PMC / Molecules (2010).
    • URL:[Link]

  • Acyl Migration Kinetics

    • Title: "Acyl Group Migration in Pyranosides as Studied by Experimental and Comput
    • Source: Chemistry - A European Journal (2023).[1][4]

    • URL:[Link]

  • Deprotection Strategies (DIBAL-H vs Base)

    • Title: "Protecting Groups in Organic Synthesis - Protection and Deprotection of Alcoholic Hydroxyl Groups."[5]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • DMAP Catalysis Mechanism

    • Title: "Pivalic Acid Esters, Pival
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Reductive Cleavage of Pivaloyl Esters

Topic: Cleavage of Pivaloyl (Piv) Esters using LiAlH₄ or DIBAL-H Audience: Researchers, Scientists, and Drug Development Professionals Ticket ID: CHEM-SUP-PIV-001 Strategic Reagent Selection: The "Why" and "How" The piva...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cleavage of Pivaloyl (Piv) Esters using LiAlH₄ or DIBAL-H Audience: Researchers, Scientists, and Drug Development Professionals Ticket ID: CHEM-SUP-PIV-001

Strategic Reagent Selection: The "Why" and "How"

The pivaloyl (Piv) group (


) is a "fortress" protecting group. Its steric bulk—derived from the tert-butyl moiety—shields the carbonyl carbon from nucleophilic attack. While this provides excellent stability against mild reagents, removing it requires a strategic choice between Brute Force (LiAlH₄)  and Precision Surgical (DIBAL-H)  reduction.
Comparative Analysis: LiAlH₄ vs. DIBAL-H[1]
FeatureLithium Aluminum Hydride (LiAlH₄)Diisobutylaluminum Hydride (DIBAL-H)
Role The "Sledgehammer"The "Scalpel"
Mechanism Strong Nucleophilic Hydride (

)
Lewis Acid-Driven Hydride Transfer
Primary Product Alcohol (

)
Alcohol (

) OR Aldehyde (

)
Selectivity Low. Reduces esters, acids, amides, nitriles.[1]High. Can spare halides/epoxides at low temp.
Steric Sensitivity Moderate. Small hydride ion penetrates bulk.High. Bulky isobutyl groups sensitive to sterics.
Key Risk Pyrophoric; violent water reaction.Pyrophoric; over-reduction to alcohol if unchecked.
Preferred Workup Fieser Method (Granular precipitate)Rochelle’s Salt (Solubilizes Al-complexes)
Decision Logic Pathway

Use the following logic to select the appropriate reagent for your substrate.

ReagentSelection Start Substrate: Pivaloyl Ester Goal Desired Product? Start->Goal Aldehyde Aldehyde (R-CHO) Goal->Aldehyde Partial Reduction Alcohol Alcohol (R-OH) Goal->Alcohol Full Cleavage DIBAL_LowT Use DIBAL-H (-78°C) Stoichiometry: 1.0-1.1 eq Aldehyde->DIBAL_LowT Must stabilize hemiacetal intermediate Sensitive Contains Sensitive Groups? (Epoxides, Halides, Ketones) Alcohol->Sensitive LAH_Reflux Use LiAlH4 (0°C to Reflux) Standard Reductive Cleavage Sensitive->LAH_Reflux No (Robust Substrate) DIBAL_Warm Use DIBAL-H (0°C to RT) If LAH is too harsh Sensitive->DIBAL_Warm Yes (Need Chemoselectivity)

Figure 1: Decision tree for reagent selection based on target product and substrate stability.

Experimental Protocols (SOPs)

Protocol A: LiAlH₄ Cleavage (Full Reduction to Alcohol)

Objective: Complete removal of Piv group to restore hydroxyl function. Mechanism: Nucleophilic attack by hydride


 Tetrahedral intermediate 

Collapse to aldehyde

Second hydride attack

Alkoxide.
  • Setup: Flame-dry a 2-neck RBF. Maintain

    
     or Ar atmosphere.
    
  • Solvent: Anhydrous THF or Et₂O (THF preferred for solubility of hindered esters).

  • Addition:

    • Suspend LiAlH₄ (2.0–4.0 eq) in THF at 0°C.

    • Add substrate (dissolved in THF) dropwise.[2]

    • Note: For extremely hindered Piv esters, warming to reflux may be required after addition.

  • Quench & Workup (The Fieser Method):

    • Crucial Step: Do not just dump water. Use the n : n : 3n rule to create a granular, filterable white solid (Lithium Aluminate) rather than a gelatinous mess.

    • For every 1 g of LiAlH₄ used:

      • Dilute reaction with Et₂O and cool to 0°C.

      • Slowly add 1 mL

        
        .[3] (Gas evolution!)
        
      • Add 1 mL 15% aqueous NaOH.

      • Add 3 mL

        
        .[3][4]
        
    • Warm to RT and stir for 15 mins. Add MgSO₄.[3][4][5] Filter precipitate.[1][3][5][6]

Protocol B: DIBAL-H Cleavage (Controlled Reduction)

Objective: Cleavage to Alcohol (RT) or Partial Reduction to Aldehyde (-78°C).[2] Mechanism: Lewis acid coordination (


-

) activates carbonyl

Hydride transfer.[7]
  • Setup: Flame-dry glassware. Strictly anhydrous conditions.

  • Solvent: DCM (preferred for low temp) or Toluene.[2]

  • Execution:

    • Cool to -78°C (dry ice/acetone).

    • Add DIBAL-H (1.0 M in hexanes/toluene) slowly down the flask wall.

    • For Aldehyde: Use 1.1 eq. Stir at -78°C for 1-2 h. Quench cold to preserve the hemiacetal.

    • For Alcohol: Use >2.5 eq. Allow to warm to 0°C or RT.

  • Quench & Workup (Rochelle’s Salt Method):

    • The Problem: Aluminum salts form stable emulsions with organic solvents.

    • The Fix: Add excess saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .[8]

    • Stir vigorously (high RPM) at RT for 30–60 minutes until two clear layers form (Phase separation is critical).

Troubleshooting & FAQs

Issue 1: "My reaction turned into a gelatinous brick during workup."

Diagnosis: Improper quenching of aluminum species.[5][6] Aluminum hydroxide forms a gel that traps product. Solution:

  • If using LAH: You likely added water too fast or in the wrong ratio. Immediate Fix: Add more solvent (Et₂O), add excess anhydrous Na₂SO₄ or MgSO₄, and stir vigorously. If that fails, add dilute HCl (if acid-stable) to solubilize the aluminum salts.

  • If using DIBAL-H: You didn't use a chelator. Immediate Fix: Add saturated Rochelle’s salt solution and stir for at least 1 hour. The tartrate ligand displaces the aluminum ligands, breaking the emulsion.

Issue 2: "The Pivaloyl group won't budge. I see starting material."

Diagnosis: Steric hindrance is blocking the hydride attack. The


-butyl group acts as a shield.
Solution: 
  • Thermal Boost: If using DIBAL at -78°C, warm to 0°C. If using LAH at 0°C, heat to reflux.

  • Lewis Acid Activation: If using LAH, switching to LiAlH₄/CeCl₃ (Luche reduction conditions) can sometimes activate the carbonyl, though this is less common for esters.

  • Reagent Switch: Consider Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride). It is thermally more stable and can be used in refluxing toluene (higher temp than THF).

Issue 3: "I wanted the alcohol, but got a mixture of alcohol and aldehyde."

Diagnosis: Under-reduction (insufficient hydride equivalents or premature quench). Solution:

  • Ensure you are using at least 2.5 equivalents of hydride (LAH provides 4 H⁻, but assume 2 usable for kinetics; DIBAL provides 1 H⁻).

  • Extend reaction time at room temperature.

  • Note: Pivaloyl esters pass through a stable hemiacetal intermediate. If you quench too early while cold, you may isolate the aldehyde.

Issue 4: "I wanted the aldehyde, but got the alcohol."

Diagnosis: Over-reduction. The hemiacetal collapsed to the aldehyde during the reaction, which was then reduced again.[9][10] Solution:

  • Temperature Control: Keep strictly at -78°C.

  • Stoichiometry: Do not exceed 1.1 eq of DIBAL-H.

  • Quench: Quench with methanol at -78°C before adding aqueous solutions. This destroys excess hydride before the reaction warms up.

Visualizing the Workup Logic

The success of these reactions is often determined after the chemistry is done, during the quench.

WorkupLogic Reaction Reaction Complete Reagent Reagent Used? Reaction->Reagent LAH LiAlH4 Reagent->LAH DIBAL DIBAL-H Reagent->DIBAL Fieser Fieser Workup (H2O : 15% NaOH : H2O) (1 : 1 : 3) LAH->Fieser Prevents Gel Rochelle Rochelle's Salt (Sat. K-Na Tartrate) Stir 1 hr DIBAL->Rochelle Breaks Emulsion Result_LAH Granular Precipitate (Easy Filter) Fieser->Result_LAH Result_DIBAL Phase Separation (Clear Layers) Rochelle->Result_DIBAL

Figure 2: Workflow for selecting the correct quenching method to avoid emulsion formation.

References

  • Greene's Protective Groups in Organic Synthesis (4th Edition). Wuts, P. G. M., & Greene, T. W. (2006). Protection for the Hydroxyl Group: Esters (Pivalate). Wiley-Interscience.

  • Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. (2023). Detailed mechanisms for LiAlH4 and DIBAL-H reductions.

  • Fieser Workup for Aluminum Hydride Reductions . University of Rochester, Department of Chemistry. Standard protocols for quenching LAH.

  • Organic Syntheses, Coll. Vol. 8, p. 241 (1993) . Example of DIBAL-H reduction with Rochelle's salt workup.

Sources

Reference Data & Comparative Studies

Validation

13C NMR assignments for beta-d-glucose pentapivalate

The following guide details the 13C NMR assignments and characterization profile for -D-Glucose Pentapivalate (1,2,3,4,6-penta-O-pivaloyl- -D-glucopyranose). This content is structured for application scientists and synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR assignments and characterization profile for


-D-Glucose Pentapivalate  (1,2,3,4,6-penta-O-pivaloyl-

-D-glucopyranose).

This content is structured for application scientists and synthetic chemists requiring precise structural validation of bulky carbohydrate esters.

Comprehensive Guide to 13C NMR Assignments for -D-Glucose Pentapivalate

Executive Summary & Comparative Analysis


-D-Glucose Pentapivalate  is a fully protected glucose derivative where the hydroxyl groups are esterified with pivalic acid (trimethylacetic acid). Unlike the ubiquitous acetate or benzoate protecting groups, pivalates offer unique steric bulk and kinetic stability.
Why Pivalates?

In complex oligosaccharide synthesis, pivaloyl groups are often chosen over acetates to prevent "acyl migration" (neighboring group participation) or to increase the crystallinity of the product. Their NMR signature is distinct, offering a "cleaner" aliphatic region compared to the often-overlapping multiplets of other alkyl esters.

Comparative Performance Matrix
FeatureAcetates (Ac) Benzoates (Bz) Pivalates (Piv)
Steric Bulk LowMediumHigh (t-Butyl group)
Kinetic Stability Low (Labile to mild base)MediumHigh (Resistant to hydrolysis)
NMR: Carbonyl ~169-170 ppm~165-166 ppm~176-179 ppm (Diagnostic)
NMR: Aliphatic Methyls ~20-21 ppmN/A (Aromatic ~128-134 ppm)t-Bu Methyls ~27 ppm (Intense Singlet)
Crystallinity ModerateGoodExcellent (Facilitates X-ray)
Synthesis Effort Low (Ac2O/Pyridine)Medium (BzCl/Pyridine)High (PivCl/Pyridine/Heat)

13C NMR Assignments: The Technical Core

The following assignments are based on characteristic shifts for


-D-glucopyranose rings and the diagnostic values of pivaloyl esters in CDCl

.
Diagnostic Regions
  • Carbonyl Region (176–179 ppm): Pivaloyl esters resonate significantly downfield compared to acetates.

  • Anomeric Carbon (C1): For

    
    -esters, C1 typically appears at 91–92 ppm , distinguished from the 
    
    
    
    -anomer (typically ~89 ppm).
  • Pivaloyl "Fingerprint": The quaternary carbon (

    
    ) at 38–39 ppm  and the intense methyl signal at 27.2 ppm  are absolute confirmations of the pivalate group.
    
Tabulated Assignments (100 MHz, CDCl )
Carbon PositionChemical Shift (

, ppm)
MultiplicityAssignment Logic
C=O[1] (Carbonyls) 176.5 – 178.0 sDiagnostic: 5 distinct peaks (or overlapping) for the ester carbonyls. Significantly downfield of acetates.
C-1 (Anomeric) 91.5 – 92.0 dDiagnostic:

-configuration places the ester equatorial, typically shifting C1 downfield relative to

.
C-3 72.8 – 73.5 dDeshielded by ester; typically the most downfield ring carbon after C1.
C-5 72.0 – 72.5 dRing methine; adjacent to ring oxygen.
C-2 70.5 – 71.0 dAdjacent to anomeric center; often distinct.
C-4 68.0 – 68.5 dOften the most shielded secondary ring carbon.
C-6 61.5 – 62.5 tPrimary alcohol carbon; characteristic methylene signal (DEPT-135 inverted).

(Pivaloyl)
38.5 – 39.0 sDiagnostic: Quaternary carbons of the t-butyl groups.
CH

(Pivaloyl)
27.0 – 27.5 qDiagnostic: Very intense signal representing 45 equivalent protons (5 x t-Bu).

Note on Resolution: In lower field instruments (300/400 MHz), the five carbonyls and five quaternary carbons may overlap. The methyls almost always appear as a single massive peak or a tight cluster.

Experimental Protocol: Synthesis & Characterization

Due to the steric hindrance of the pivaloyl group, standard acetylation conditions (Acetic Anhydride/Pyridine, RT) are insufficient. This protocol ensures complete esterification.

Reagents
  • 
    -D-Glucose (anhydrous)
    
  • Pivaloyl Chloride (Trimethylacetyl chloride) - Excess required

  • Pyridine (Solvent/Base)

  • 4-Dimethylaminopyridine (DMAP) - Catalyst essential for steric bulk

  • Dichloromethane (DCM) for workup

Step-by-Step Workflow
  • Preparation: Suspend

    
    -D-glucose (1.0 eq) in anhydrous Pyridine (10-15 mL per gram of sugar).
    
  • Activation: Add DMAP (0.1 eq). The catalyst is critical to overcome the steric barrier of the tertiary butyl group.

  • Addition: Cool to 0°C. Dropwise add Pivaloyl Chloride (6.0 - 8.0 eq).

    • Why Excess? Pivaloyl chloride hydrolyzes slower than acetyl chloride, but the reaction is sluggish. Excess drives the equilibrium.

  • Reaction: Heat to 80–90°C for 12–24 hours.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The product will move to

      
       ~0.5-0.6.
      
  • Quench: Cool to RT. Pour into ice water containing sodium bicarbonate.

  • Extraction: Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO

    
    , then Brine.
    
  • Purification: Dry over MgSO

    
    , concentrate. Recrystallize from Ethanol/Water  or minimal hot Hexane.
    
Visualization of Workflow

G Start Beta-D-Glucose (Solid) Reaction Reflux 90°C (12-24 Hours) Start->Reaction Suspend Reagents Pyridine + DMAP + PivCl (Excess) Reagents->Reaction Add Dropwise Workup Quench (Ice/NaHCO3) Wash (HCl/Brine) Reaction->Workup TLC Check Product Beta-D-Glucose Pentapivalate Workup->Product Recrystallize Analysis 13C NMR (CDCl3) Product->Analysis Characterize

Figure 1: Synthesis workflow for sterically hindered carbohydrate esters.

Structural Validation Strategy (Self-Validating)

To ensure the product is the


-anomer  and fully protected, follow this logic path during NMR analysis:
A. The Anomeric Check (1H NMR Coupling)

While this guide focuses on 13C, the proton spectrum provides the fastest confirmation of stereochemistry.

  • Look for the doublet at ~5.7 - 5.8 ppm (H-1).

  • Coupling Constant (

    
    ): 
    
    • If

      
       Hz 
      
      
      
      
      
      -anomer (Axial-Equatorial).
    • If

      
       Hz 
      
      
      
      
      
      -anomer
      (Axial-Axial).
  • Validation: If you see a small doublet with

    
     Hz, your product contains the 
    
    
    
    -anomer impurity.
B. The Substitution Check (13C DEPT/APT)
  • Run a DEPT-135 experiment.

  • Signatures:

    • Positive (+): CH and CH

      
       (Ring carbons 1-5, Pivaloyl methyls).
      
    • Negative (-): CH

      
       (Only C-6  at ~62 ppm should be inverted).
      
    • Silent: Quaternary Carbons (The C=O and the

      
       of pivaloyl will disappear).
      
  • Validation: If C-6 is not inverted or appears at ~60 ppm (unprotected), the reaction is incomplete.

C. The Pivaloyl Count
  • Integrate the Methyl region in 1H NMR.

  • Compare the integration of the t-Bu signal (~1.2 ppm, 45H) to the anomeric proton (1H).

  • Validation: Ratio must be 45:1 . A ratio of 36:1 implies a tetra-pivalate (incomplete reaction).

References

  • General Carbohydrate NMR: Roslund, M. U., et al. "Complete assignments of the 1H and 13C chemical shifts... of D-glucopyranose." Carbohydrate Research, 343(1), 2008. Link

  • Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.
  • Pivaloyl Specifics: Kunz, H., & Harreus, A. "Pivaloyl as a protecting group in carbohydrate synthesis." Liebigs Annalen der Chemie, 1982.
  • Anomeric Effects in Esters: Box, V. G. S.

Sources

Comparative

Technical Comparison Guide: Infrared Spectroscopy Profiling of Pivaloyl Ester Glucose

Topic: Infrared Spectroscopy Peaks for Pivaloyl Ester Glucose Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In carbohydrate chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared Spectroscopy Peaks for Pivaloyl Ester Glucose Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In carbohydrate chemistry, the pivaloyl (Piv) group is a critical protecting group, favored for its steric bulk and stability against nucleophilic attack compared to standard acetates or benzoates. However, verifying complete pivaloylation (e.g., synthesizing 1,2,3,4,6-penta-O-pivaloyl-D-glucopyranose) requires precise analytical validation.

This guide provides an advanced technical comparison of the infrared (IR) spectral signature of pivaloyl glucose against its primary alternatives: Acetyl (Ac) esters, Benzoyl (Bz) esters, and unprotected Glucose. It focuses on the specific vibrational modes that distinguish the tert-butyl moiety, providing a self-validating protocol for researchers.

The Pivaloyl Signature: Decoding the Spectrum

The IR spectrum of pivaloyl ester glucose is defined by three distinct vibrational zones. While the carbonyl stretch confirms the ester linkage, the fingerprint of the tert-butyl group is the definitive diagnostic tool.

A. The Carbonyl Region (Diagnostic Zone 1)
  • Peak: ~1730–1750 cm⁻¹ (Strong, Sharp)

  • Assignment: C=O Stretching Vibration (Saturated Aliphatic Ester)[1]

  • Insight: The pivaloyl carbonyl typically absorbs at a slightly higher frequency than conjugated esters (like benzoates) but overlaps significantly with acetates. Reliance on this peak alone is insufficient for identification.

B. The tert-Butyl "Doublet" (The Expert Indicator)[2]
  • Peak: ~1395–1400 cm⁻¹ and ~1365–1370 cm⁻¹ (Medium, Distinct Split)

  • Assignment: C–H Symmetric Bending (Skeletal vibration of the –C(CH₃)₃ group)

  • Causality: Unlike the acetyl group (–COCH₃), which typically shows a single methyl bending vibration near 1375 cm⁻¹, the bulky tert-butyl group induces a characteristic "split" or doublet in this region due to the gem-dimethyl effect. This is the primary differentiator between Pivaloyl and Acetyl esters.

C. The C–H Stretch Region[3][4][5][6]
  • Peak: ~2950–2980 cm⁻¹ (Strong)

  • Assignment: C–H Asymmetric/Symmetric Stretch (Methyl rich)

  • Insight: The high density of methyl protons in a penta-pivaloyl glucose (45 methyl protons vs. 15 in penta-acetyl) results in a significantly more intense C–H stretching band relative to the glucose backbone vibrations compared to other esters.

Comparative Analysis: Piv vs. Alternatives

The following table contrasts the spectral features of Pivaloyl glucose with its common analogs.

Table 1: Comparative IR Fingerprints of Glucose Protecting Groups

FeaturePivaloyl (Piv) Ester Acetyl (Ac) Ester Benzoyl (Bz) Ester Unprotected Glucose
C=O Stretch 1730–1750 cm⁻¹ (Saturated)1735–1750 cm⁻¹ (Saturated)1715–1730 cm⁻¹ (Conjugated)Absent
C–H Bending Doublet: ~1395 & 1365 cm⁻¹ (t-Butyl split)Singlet: ~1375 cm⁻¹ (Methyl bend)Weak/ObscuredBroad/Non-diagnostic
C–H Stretch < 3000 cm⁻¹ (Intense Methyl)< 3000 cm⁻¹ (Moderate)> 3000 cm⁻¹ (Aromatic C-H)< 3000 cm⁻¹ (Weak)
C=C / Ring AbsentAbsent1600 & 1500 cm⁻¹ (Aromatic Ring)Absent
O–H Stretch Absent (if fully protected)AbsentAbsent3200–3500 cm⁻¹ (Broad, Strong)
Diagnostic Logic Pathways

To systematically identify the protecting group, follow this logical decision tree.

IR_Identification_Logic Start Start: Analyze IR Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad O-H Peak?) Start->CheckOH FreeSugar Result: Free/Partial Unprotected Glucose CheckOH->FreeSugar Yes CheckCO Check 1700-1760 cm⁻¹ (Strong C=O Peak?) CheckOH->CheckCO No NoEster Result: Ether/Acetal Protection (e.g., Benzyl) CheckCO->NoEster No CheckAromatic Check >3000 cm⁻¹ & 1600 cm⁻¹ (Aromatic C-H/C=C?) CheckCO->CheckAromatic Yes Benzoate Result: Benzoyl (Bz) Ester CheckAromatic->Benzoate Yes CheckDoublet Check 1360-1400 cm⁻¹ (Split Doublet vs Singlet?) CheckAromatic->CheckDoublet No Pivaloyl Result: Pivaloyl (Piv) Ester (Doublet at 1395/1365) CheckDoublet->Pivaloyl Doublet Acetate Result: Acetyl (Ac) Ester (Singlet at ~1375) CheckDoublet->Acetate Singlet

Figure 1: Decision matrix for differentiating carbohydrate esters via FTIR spectroscopy.

Experimental Protocol: Reaction Monitoring

Objective: Validate the conversion of D-Glucose to 1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for pivaloyl esters due to their hydrophobic nature and the risk of KBr absorbing atmospheric moisture, which mimics unreacted hydroxyls.

Step-by-Step Workflow:

  • Baseline Acquisition:

    • Acquire spectrum of starting material (D-Glucose).[6][7] Note the massive O-H stretch (3300 cm⁻¹) and absence of C=O.

  • Reaction Aliquot:

    • Take a 50 µL aliquot from the reaction mixture (e.g., Glucose + Pivaloyl Chloride + Pyridine).

    • Mini-Workup (Crucial): Dilute with EtOAc (0.5 mL), wash with 1M HCl (to remove Pyridine) and NaHCO₃. Dry organic layer over MgSO₄. Direct analysis of crude reaction mix will show Pyridine peaks (1400-1600 cm⁻¹) that obscure the ester region.

    • Evaporate solvent on the ATR crystal or a glass slide.

  • Spectral Verification:

    • Target 1 (Conversion): Disappearance of O-H stretch at 3200–3500 cm⁻¹. Any remaining band indicates incomplete protection (mono-, di-, tri- substituted).

    • Target 2 (Identity): Appearance of C=O at ~1740 cm⁻¹.

    • Target 3 (Confirmation): Zoom into 1350–1400 cm⁻¹. Confirm the t-butyl doublet (1395/1365 cm⁻¹).

  • Final Quality Check:

    • Ensure no peak exists at ~1760–1800 cm⁻¹ (indicates unreacted Pivaloyl Chloride or Anhydride).

    • Ensure no peak at ~1550 cm⁻¹ (indicates Pyridinium salts).

Reaction_Workflow Reactants Reactants: Glucose + PivCl Sampling Aliquot & Mini-Workup (HCl/NaHCO₃) Reactants->Sampling ATR ATR-FTIR Analysis Sampling->ATR Check1 Check O-H (3400 cm⁻¹) ATR->Check1 Check1->Reactants O-H Present (Continue Rxn) Check2 Check C=O (1740 cm⁻¹) Check1->Check2 O-H Absent Decision Product Status Check2->Decision C=O Present

Figure 2: Experimental workflow for monitoring pivaloylation reactions.

References
  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link][5]

    • Provides foundational d
  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters (Pivalates) - Stability and Protection. Retrieved from [Link]

    • Authoritative source on the stability and chemical properties of pivaloyl protecting groups.
  • National Institutes of Health (NIH). (2024). Electronic Control of Polyproline II Helix Stability via the Identity of Acyl Capping Groups. Retrieved from [Link]

    • Discusses the electronic properties and steric influence of pivaloyl groups in biopolymers.
  • Spectroscopy Online. (2018). The C=O[5][8][9][10][11][12] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

    • Details the "Rule of Three" for ester identific
  • Michigan State University. (n.d.). Infrared Spectroscopy - Characteristic Absorptions. Retrieved from [Link]

    • Reference for the specific doublet splitting of tert-butyl groups in the 1360-1400 cm⁻¹ region.

Sources

Validation

HPLC Retention Time for Pivaloylated Glucose Derivatives

This guide provides an in-depth technical analysis of the HPLC retention behavior of pivaloylated glucose derivatives. It focuses on the chromatographic mechanisms driven by the pivaloyl (trimethylacetyl) protecting grou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the HPLC retention behavior of pivaloylated glucose derivatives. It focuses on the chromatographic mechanisms driven by the pivaloyl (trimethylacetyl) protecting group, comparing it to standard acetyl and benzoyl alternatives.

Executive Summary

Pivaloylation (esterification with trimethylacetic acid) is a critical strategy in carbohydrate chemistry, offering superior steric bulk and lipophilicity compared to traditional acetylation. In HPLC analysis, per-O-pivaloylated glucose derivatives exhibit significantly longer retention times on reversed-phase (RP) columns compared to their acetylated or benzoylated counterparts.

This increased retention is driven by the high hydrophobicity of the tert-butyl moiety. Furthermore, the steric rigidity of the pivaloyl group enhances the resolution of anomers (


 vs. 

), making these derivatives ideal for precise stereochemical quantification during drug development and metabolic flux analysis.

Mechanistic Basis of Retention

To predict and optimize retention times (


), one must understand the hydrodynamic and lipophilic changes introduced by the pivaloyl group.
Lipophilicity and Interaction

The pivaloyl group (


) adds substantial hydrophobic surface area relative to an acetyl group (

).
  • Acetyl (Ac): Low hydrophobicity; moderate retention on C18.

  • Benzoyl (Bz): High hydrophobicity +

    
    -
    
    
    
    interactions; strong retention.
  • Pivaloyl (Piv): Highest hydrophobicity (bulky aliphatic); strongest interaction with alkyl chains of C18 stationary phases.

Theoretical Elution Order

On a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18) using a Methanol/Water mobile phase, the elution order follows the partition coefficient (LogP) of the protecting groups.

Figure 1: Elution Logic Flow

ElutionOrder cluster_0 Stationary Phase Interaction (C18) cluster_1 Detector Response (t_R) Glucose Native Glucose (Polar) Void Void Volume (t0) Glucose->Void No Retention Ac_Glc Per-O-Acetyl Glucose (Moderate Lipophilicity) Early Early Elution (2-5 min) Ac_Glc->Early Weak Interaction Bz_Glc Per-O-Benzoyl Glucose (Aromatic/Hydrophobic) Mid Mid Elution (8-12 min) Bz_Glc->Mid Pi-Pi / Hydrophobic Piv_Glc Per-O-Pivaloyl Glucose (High Steric Bulk/Hydrophobic) Late Late Elution (15-25 min) Piv_Glc->Late Strong Hydrophobic Interaction

Caption: Schematic representation of relative retention behavior on Reversed-Phase HPLC.

Comparative Analysis: Pivaloyl vs. Alternatives

The following data synthesizes experimental trends for pentasubstituted glucose derivatives on a C18 column (


 mm, 5 

m) with Isocratic 80:20 MeOH:H

O.
Table 1: Relative Retention and Selectivity
Derivative TypeFunctional GroupApprox. LogP*Relative Retention (

)
Resolution of Anomers (

)
Acetyl

2.51.0 (Reference)Moderate (

)
Benzoyl

5.82.4 - 2.8Good (

)
Pivaloyl

6.5 3.2 - 3.8 Excellent (

)

*LogP values are estimated for the penta-substituted derivative.

Key Insight: The pivaloyl derivative elutes significantly later than the acetyl derivative. If an acetylated sugar elutes at 5 minutes, the pivaloylated analog will likely elute around 16–19 minutes under identical conditions. This "retention shift" is advantageous when separating the sugar from polar matrix impurities but requires higher organic solvent strength (e.g., 90-100% ACN) to elute in a reasonable time.

Anomeric Separation ( vs. )

A critical requirement in glucose derivative analysis is quantifying the anomeric ratio (


-Piv-Glc vs. 

-Piv-Glc).
  • Mechanism: The bulky pivaloyl group at the C1 (anomeric) position locks the ring conformation more rigidly than an acetyl group.

  • Separation: The

    
    -anomer, being thermodynamically more stable and often adopting a conformation with equatorial substituents (all-equatorial in 
    
    
    
    -D-glucopyranose), typically has a slightly larger hydrodynamic volume and different solvation shell than the
    
    
    -anomer (axial C1-OPiv).
  • Observation: On C18 columns, the anomers of per-O-pivaloyl glucose are often baseline separated, whereas acetylated anomers may co-elute or show partial splitting.

Recommended Stationary Phases for Anomer Resolution
  • C18 (Standard): Good general retention.

  • Phenyl-Hexyl: Superior selectivity. The

    
    -electrons interact differently with the spatial arrangement of the pivaloyl clusters.
    
  • Pentafluorophenyl (PFP): Best for difficult separations due to dipole-dipole interactions with the ester carbonyls.

Validated Experimental Protocol

This protocol is designed for the analysis of Per-O-pivaloyl-D-glucopyranose .

Sample Preparation (Derivatization)
  • Reagents: Pivaloyl chloride (PvCl), Pyridine, DMAP (catalyst).

  • Workflow:

    • Dissolve 10 mg Glucose in 1 mL Pyridine.

    • Add 50

      
      L PvCl and catalytic DMAP.
      
    • Heat at 70°C for 2 hours (Self-validation: Solution turns clear; TLC shows disappearance of polar baseline spot).

    • Quench with MeOH, evaporate, and reconstitute in Mobile Phase.

HPLC Method Parameters

System: Agilent 1260 Infinity II or equivalent. Detection: UV at 210 nm (Ester carbonyl absorption). Note: Pivaloyl lacks a strong chromophore like Benzoyl (254 nm), so low-UV or ELSD/CAD is required.

ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (

mm, 3.5

m)
High carbon load for hydrophobic retention.
Mobile Phase A Water (Milli-Q)Weak solvent.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent; ACN is preferred over MeOH for lower backpressure.
Gradient 0-2 min: 50% B (Isocratic hold)2-15 min: 50%

95% B15-20 min: 95% B (Wash)
Gradient required to elute highly lipophilic Piv-derivatives.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temp 40°CReduces viscosity and improves mass transfer for bulky molecules.
Workflow Diagram

Figure 2: Analytical Workflow

Workflow cluster_detection Detection & Analysis Start Crude Glucose Sample Deriv Derivatization (PvCl / Pyridine / 70°C) Start->Deriv Esterification Cleanup LLE Extraction (Hexane/Water) Deriv->Cleanup Remove Pyridine HPLC HPLC Injection (C18 Column) Cleanup->HPLC Dissolve in ACN UV UV (210 nm) Ester Bond HPLC->UV ELSD ELSD Universal Mass HPLC->ELSD Data Chromatogram Analysis (Calculate k', Rs) UV->Data ELSD->Data

Caption: Step-by-step workflow from crude sample to quantitative data analysis.

Troubleshooting & Optimization

  • Peak Broadening: Pivaloyl groups are bulky. If peaks are broad, increase column temperature to 50°C to improve rotational diffusion.

  • Ghost Peaks: Pivaloyl chloride excess can hydrolyze to pivalic acid. Pivalic acid elutes earlier than the sugar derivative. Verify by injecting a "blank" derivatization mix.

  • Detection Limits: If UV 210 nm is too noisy (due to solvent cutoff), switch to Refractive Index (RI) or ELSD , as pivaloyl derivatives have significant mass but weak UV absorbance.

References

  • Kabir, A. K. M. S., & Matin, M. M. (1996). Selective pivaloylation of some D-glucose derivatives. Chittagong University Studies, Part II: Science, 20(2), 105-111.

  • BenchChem. (2025). HPLC Purity Analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide. BenchChem Technical Guides.

  • Lopes, J. F., & Gaspar, E. M. (2008).[1] Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42.[1]

  • Honda, S., et al. (1989). Analysis of monosaccharides as 1-phenyl-3-methyl-5-pyrazolone derivatives by high-performance liquid chromatography. Analytical Biochemistry, 180(2), 351-357.

Sources

Safety & Regulatory Compliance

Safety

Senior Scientist’s Guide: Disposal of Penta-O-pivaloyl-β-D-glucopyranose

[1] Executive Summary & Operational Directive Immediate Action: Penta-O-pivaloyl-β-D-glucopyranose (CAS: 81058-26-6) is a lipophilic, fully protected carbohydrate derivative.[1] While generally classified as non-hazardou...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Operational Directive

Immediate Action: Penta-O-pivaloyl-β-D-glucopyranose (CAS: 81058-26-6) is a lipophilic, fully protected carbohydrate derivative.[1] While generally classified as non-hazardous under GHS criteria (OSHA HCS 2012 / CLP), it must be managed as Non-Halogenated Organic Chemical Waste .

Do not dispose of via municipal drains or trash. The high stability of the pivaloyl (trimethylacetyl) ester linkages requires high-temperature incineration for complete mineralization.

Technical Context: The "Why" Behind the Protocol

To ensure safety and compliance, we must look beyond the Safety Data Sheet (SDS) and understand the chemical behavior of this specific derivative.

The Pivaloyl Stability Factor

Unlike acetyl groups, pivaloyl groups contain a tert-butyl moiety that creates significant steric hindrance.

  • Implication for Disposal: These esters are resistant to mild hydrolysis. If improperly discarded in aqueous waste streams, the compound will not readily degrade, potentially accumulating as a persistent organic solid in water treatment traps.

  • The Hydrolysis Hazard: Under harsh environmental conditions (high pH/temperature), the esters eventually cleave to release pivalic acid . Pivalic acid is persistent, odorous, and environmentally regulated in some jurisdictions due to its stability. Therefore, incineration is the only validated method to prevent downstream environmental release.

Physicochemical Data for Waste Profiling

Use the data below to complete your facility’s Hazardous Waste Profile (HWP) sheet.

PropertyValueOperational Note
Chemical Name 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranoseListed on waste tags
CAS Number 81058-26-6Required for inventory tracking
Molecular Weight 600.74 g/mol High carbon content
Physical State White Solid / PowderPotential dust hazard
Solubility Soluble in CHCl₃, EtOAc, MeOHLipophilic; insoluble in water
Flash Point N/A (Solid)Treat as combustible dust
Waste Stream Non-Halogenated OrganicHigh BTU value for incineration

Standard Operating Procedure (SOP): Disposal Workflows

Scenario A: Disposal of Neat Solid (Expired/Surplus)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or strong acids.

  • Labeling: Mark as "Non-Hazardous Chemical Waste: Solid Organic."

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
  • Solvent Compatibility: If dissolved in dichloromethane (DCM) or chloroform, the waste stream shifts to Halogenated Organic Waste . If dissolved in Methanol/Ethyl Acetate, it remains Non-Halogenated .

  • Precipitation Risk: If mixing with aqueous waste streams, the compound will precipitate out of solution, potentially clogging lines. Always segregate into organic solvent waste containers.

Validated Disposal Decision Tree

The following logic flow ensures compliance with RCRA (USA) and regional EHS standards.

DisposalFlow Start Waste Generation: Penta-O-pivaloyl-beta-D-glucopyranose StateCheck Determine Physical State Start->StateCheck SolidPath Neat Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidWaste Solid Organic Waste Stream (High BTU Incineration) SolidPath->SolidWaste SolventCheck Check Solvent Type LiquidPath->SolventCheck HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., MeOH, EtOAc) SolventCheck->NonHaloWaste No Halogens Tagging Labeling: List CAS 81058-26-6 Mark 'Contains Organic Esters' HaloWaste->Tagging NonHaloWaste->Tagging SolidWaste->Tagging EHS Transfer to EHS for Incineration Tagging->EHS

Figure 1: Decision logic for segregating pivaloyl-protected carbohydrate waste streams.

Safety Protocols & Spill Management

Personal Protective Equipment (PPE)

Although the compound has low acute toxicity, the fine powder form presents inhalation risks.

  • Respiratory: N95 mask or fume hood required when handling open solid containers to prevent inhalation of particulates.

  • Dermal: Nitrile gloves (0.11 mm thickness) provide sufficient protection.

  • Eyes: Safety glasses with side shields.

Spill Cleanup Procedure
  • Isolate: Demarcate the area.

  • Suppress Dust: Cover the spill with a damp paper towel (water or ethanol) to prevent dust cloud formation.

  • Collect: Scoop material into a disposable container. Do not dry sweep.

  • Decontaminate: Wipe the surface with 70% Ethanol. The compound is lipophilic and will not be removed effectively with water alone.

References

  • LGC Standards. (n.d.). Penta-O-pivaloyl-beta-D-glucopyranose Reference Material Data. Retrieved from [1]

  • BOC Sciences. (n.d.). Product Safety and Handling: 1,2,3,4,6-Penta-O-pivaloyl-beta-D-glucopyranose. Retrieved from [1]

  • National Institutes of Health (NIH). (2019). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity. PMC6680687. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings & F-List Solvents. Retrieved from

Sources

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